Structural Informatics, Synthesis, and Reactivity of 8-Iodo-5-(trifluoromethyl)quinoline: A Technical Monograph
Executive Summary In the landscape of halogenated quinoline derivatives, 8-Iodo-5-(trifluoromethyl)quinoline represents a highly specialized synthetic intermediate. Characterized by the presence of a strongly electron-wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of halogenated quinoline derivatives, 8-Iodo-5-(trifluoromethyl)quinoline represents a highly specialized synthetic intermediate. Characterized by the presence of a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the C5 position and a bulky, polarizable iodine atom at the C8 position, this compound exhibits unique steric and electronic properties.
Unlike its commercially prevalent positional isomer, 8-iodo-7-(trifluoromethyl)quinoline (CAS: 313-14-4)[1], the 5-trifluoromethyl variant lacks a widely registered, dedicated Chemical Abstracts Service (CAS) number in bulk commercial catalogs. This absence often leads to database misidentifications. As a Senior Application Scientist, I have structured this whitepaper to resolve these informatics ambiguities, detail the field-proven synthetic methodologies required to handle its precarious diazonium intermediates, and outline its downstream applications in organometallic chemistry[2][3].
Chemical Identification & Structural Informatics
The accurate identification of 8-iodo-5-(trifluoromethyl)quinoline relies on structural string identifiers rather than a centralized CAS registry number. The substitution pattern places the iodine adjacent to the quinoline nitrogen (C8), which significantly influences the basicity of the nitrogen via steric hindrance and inductive effects, while the –CF₃ group at C5 modulates the electron density of the distal carbocyclic ring.
Table 1: Chemical Identifiers and Physicochemical Data
Property / Identifier
Value / Descriptor
Systematic Name
8-Iodo-5-(trifluoromethyl)quinoline
CAS Registry Number
Not officially assigned (Do not confuse with CAS 313-14-4)
Note: When querying chemical libraries (e.g., PubChem, ChemSpider), researchers must utilize the SMILES string or exact molecular formula (C₁₀H₅F₃IN) to prevent cross-contamination of data with the 7-CF₃ or 2-CF₃ isomers[4][5].
Historical Context & Synthetic Methodology
Mechanistic Causality: The Diazotization Challenge
The primary route to 8-iodo-5-(trifluoromethyl)quinoline is via the Sandmeyer-type iodination of 8-amino-5-(trifluoromethyl)quinoline, first documented by Belcher, Stacey, Sykes, and Tatlow in 1954[2].
The Causality of Reagent Selection: Standard diazotization using aqueous sodium nitrite and hydrochloric/sulfuric acid fails for this specific substrate. The basicity of the quinoline nitrogen combined with the electron-withdrawing –CF₃ group causes the intermediate diazonium salt to precipitate as an unreactive, unidentified solid in aqueous media, leaving almost no active diazonium species in solution[2]. Furthermore, attempting to heat this aqueous mixture yields high-melting resins rather than the desired substitution products[2].
To circumvent this, the Hodgson and Walker method is strictly required. By utilizing nitrosylsulfuric acid (prepared in situ or sourced commercially) in concentrated sulfuric acid, the reaction is maintained in a highly acidic, non-aqueous environment. This protonates the quinoline nitrogen, preventing intermolecular coupling and stabilizing the diazonium intermediate long enough for nucleophilic displacement by the iodide ion[2].
Step-by-Step Protocol: Synthesis of 8-Iodo-5-(trifluoromethyl)quinoline
This protocol is designed as a self-validating system; visual cues (color changes, gas evolution) serve as internal quality controls.
Preparation of the Diazonium Salt: Dissolve 8-amino-5-(trifluoromethyl)quinoline in concentrated sulfuric acid. Cool the solution to 0–5 °C using an ice-salt bath.
Nitrosation: Slowly add a cold solution of nitrosylsulfuric acid dropwise, maintaining the internal temperature below 5 °C to prevent premature degradation of the diazonium species.
Validation Check 1: The solution should remain homogeneous. If a thick precipitate forms, the acid concentration is too low (excess water present).
Iodination (Sandmeyer-type): Prepare a highly concentrated aqueous solution of Potassium Iodide (KI) in a separate flask, chilled to 0 °C. Vigorously stir the KI solution and add the cold diazonium mixture dropwise.
Thermal Maturation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Validation Check 2: Observe the robust evolution of nitrogen gas (N₂). The cessation of bubbling indicates the completion of the substitution phase. The solution will turn dark brown due to the formation of elemental iodine (I₂) as a byproduct.
Quenching & Workup: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color completely dissipates, yielding a pale yellow/colorless organic phase. This self-indicates the successful reduction of unreacted I₂ to water-soluble iodide.
Isolation: Extract the aqueous mixture with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography.
Caption: Synthetic workflow for 8-iodo-5-(trifluoromethyl)quinoline via non-aqueous diazotization.
Reactivity Profile and Downstream Applications
The strategic placement of the iodine atom at C8 makes this compound an excellent candidate for further functionalization. The C8–I bond is highly susceptible to nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling, while the C5–CF₃ group remains exceptionally stable under these conditions.
Nucleophilic Aromatic Substitution
Belcher et al. demonstrated that treating 8-iodo-5-(trifluoromethyl)quinoline with methanolic sodium methoxide (NaOMe) results in the direct displacement of the iodine atom, yielding 8-methoxy-5-(trifluoromethyl)quinoline [2]. The electron-withdrawing nature of the quinoline ring, amplified by the distal CF₃ group, facilitates this cleavage.
Organometallic Complexation
The steric bulk of the C8-iodine, combined with the coordinating ability of the adjacent quinoline nitrogen, makes this compound a valuable ligand/precursor in coordination chemistry. Specifically, it has been cited in patent literature (e.g., US Patent 3755329A) for the synthesis of Nitrogen-heterocyclylgold(I) compounds [3]. These gold complexes leverage the unique bite angle and electronic modulation provided by the 8-iodo and 5-CF₃ substituents to stabilize the Au(I) center for potential catalytic or therapeutic applications.
Caption: Reactivity profile highlighting C8-substitution and N-coordination pathways.
Analytical Characterization
To ensure the integrity of the synthesized compound, high-resolution mass spectrometry (HRMS) and NMR are standard. While empirical literature data on this exact isomer is sparse, predictive models for its adducts provide a baseline for LC-MS validation.
Table 2: Predicted Mass Spectrometry Adducts (C₁₀H₅F₃IN)
Based on structural informatics for the C₁₀H₅F₃IN framework, the following mass-to-charge (m/z) ratios are expected during positive/negative electrospray ionization (ESI)[5]:
Adduct Type
Predicted m/z
Ionization Mode
[M+H]⁺
323.949
Positive
[M+Na]⁺
345.931
Positive
[M+NH₄]⁺
340.975
Positive
[M-H]⁻
321.934
Negative
[M+CH₃COO]⁻
381.955
Negative
Note: The distinct isotopic signature of Iodine (monoisotopic mass 126.90 Da) will dominate the mass defect profile, making MS identification highly reliable.
References
Belcher, R., Stacey, M., Sykes, A., & Tatlow, J. C. (1954). The Synthesis of Certain Trifluoromethylquinoline Derivatives. Journal of the Chemical Society (Resumed), 3846-3850. URL:[Link]
Vaughan, L. G. (1973). Nitrogen-heterocyclylgold(I) compounds. US Patent 3755329A.
Accela ChemBio Inc. (2025). Product Catalog: C10H5F3IN Derivatives. URL:[Link]
PubChemLite / LCSB. (2025). Structural Information and Predicted Collision Cross Section for C10H5F3IN. URL: [Link]
Therapeutic Applications of 8-Iodo-5-(trifluoromethyl)quinoline Derivatives
The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological mechanisms of 8-Iodo-5-(trifluoromethyl)quinoline and its functionalized derivatives. A Technical Guide for Drug Disc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological mechanisms of 8-Iodo-5-(trifluoromethyl)quinoline and its functionalized derivatives.
A Technical Guide for Drug Discovery & Development
Executive Summary: The "Privileged Scaffold"
In modern medicinal chemistry, 8-Iodo-5-(trifluoromethyl)quinoline represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in the synergistic combination of two critical functionalities:
The 5-Trifluoromethyl (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) Group: Enhances lipophilicity (LogP), metabolic stability (blocking C5 oxidation), and membrane permeability. It acts as a bioisostere for the methyl group but with inverted electronic properties.
The 8-Iodo (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) Substituent: Serves as a reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the rapid generation of diverse libraries (SAR exploration).
This guide explores its application in antimalarial therapeutics , oncology (kinase inhibition) , and antimicrobial agents .[1][2][3]
Chemical Synthesis & Structural Properties[4][5][6][7][8][9]
Retrosynthetic Analysis
The most robust route to 8-Iodo-5-(trifluoromethyl)quinoline avoids direct electrophilic iodination of the deactivated quinoline ring.[1] Instead, a Modified Skraup Synthesis using a pre-functionalized aniline is the industry standard for regioisomeric purity.
Synthesis Protocol (Modified Skraup)
Objective: Synthesis of 8-Iodo-5-(trifluoromethyl)quinoline.
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 2-Iodo-5-(trifluoromethyl)aniline (1.0 eq), glycerol (3.0 eq), and sodium 3-nitrobenzenesulfonate (0.6 eq).
(2.5 eq) dropwise. Caution: Exothermic reaction.[1] Add catalytic to moderate the violence of the reaction.
Cyclization: Heat the mixture to 140°C for 4–6 hours. The glycerol dehydrates to acrolein in situ, which undergoes Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation.
Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9–10 using 50% NaOH solution.
Extraction: Extract with Dichloromethane (DCM) (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
). Wash combined organics with brine, dry over .[6]
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a pale yellow solid.[1][6]
Yield Expectation: 65–75%
Physicochemical Profile
Property
Value (Approx.)
Significance
Molecular Weight
323.05 g/mol
Small molecule, suitable for oral bioavailability.[1]
LogP (Calc)
4.2
High lipophilicity; requires formulation optimization.[1]
Rigid scaffold; lowers entropic penalty upon binding.[1]
Therapeutic Applications
Antimalarial Agents (Mefloquine Analogs)
The quinoline core is historic in malaria treatment (Quinine, Chloroquine).[1][2] The 5-trifluoromethyl group mimics the electronic and steric properties found in Mefloquine .
Mechanism: Derivatives coupled at the 8-position (e.g., via amination) inhibit the polymerization of toxic heme into hemozoin within the parasite's food vacuole.
Advantage: The 5-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
group blocks metabolic hydroxylation at the 5-position, a common clearance pathway for quinolines, extending the half-life ().
Oncology: Kinase Inhibition & DNA Intercalation
The 8-iodo group allows for the attachment of aryl/heteroaryl groups to create 8-aryl-5-(trifluoromethyl)quinolines .[1]
Target: Type II Kinase Inhibitors. The quinoline nitrogen binds to the hinge region of the kinase (e.g., VEGFR, EGFR), while the 8-aryl substituent extends into the hydrophobic back pocket.
DNA Targeting: Planar derivatives can intercalate into DNA base pairs, inhibiting Topoisomerase II, leading to apoptosis in cancer cells (e.g., MCF-7 breast cancer lines).[1]
Antimicrobial & Biofilm Inhibition
Iodo-quinolines have demonstrated bactericidal activity against Gram-positive bacteria (Staphylococcus epidermidis) and fungi (Candida spp.).[1]
Activity: Disruption of cell wall synthesis and metal ion chelation (if derivatized to 8-hydroxy-5-trifluoromethylquinoline).[1]
Mechanism of Action (MOA) & Signaling Pathways[1]
The following diagram illustrates how the core scaffold diverges into specific therapeutic mechanisms based on the functionalization of the 8-Iodo position.
Figure 1: Divergent synthesis pathways transforming the 8-Iodo-5-CF3 scaffold into specific therapeutic agents.[1]
Experimental Protocol: Derivatization via Suzuki Coupling
Context: This protocol describes the conversion of the 8-iodo core into a biaryl kinase inhibitor candidate.
Heat to 90°C for 12 hours under inert atmosphere (
).
Monitor by TLC (disappearance of the iodo-starting material).[1]
Purification:
Filter through Celite to remove Palladium residues.[1]
Concentrate and purify via column chromatography.[1][3]
Validation: Confirm structure via
-NMR (disappearance of signal at 8.0–8.5 ppm corresponding to H-7/H-6 shift changes) and MS.
References
Molecules (MDPI). "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity."[1] Molecules, 2024.[1][6][7][8][9][10] Link
Organic & Biomolecular Chemistry. "5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives." Org.[1][6][11] Biomol. Chem., 2016.[1] Link
Journal of Medicinal Chemistry. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." J. Med.[1] Chem., 2025 (Cited via PMC).[1] Link
BenchChem Technical Guides. "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry." BenchChem, 2025.[1][2] Link[1]
Pakistan Journal of Scientific and Industrial Research. "The 5- and 8-iodination of quinoline and some of its derivatives." PJSIR, 1965.[1] Link
The Role of 8-Iodo-5-(trifluoromethyl)quinoline in Medicinal Chemistry: A Technical Guide to Late-Stage Functionalization and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic incorporation of halogenated...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogenated and fluorinated motifs into privileged scaffolds is a cornerstone of rational drug design. 8-Iodo-5-(trifluoromethyl)quinoline (CAS: 316-71-2) [1] represents a highly specialized, bifunctional building block that bridges the gap between structural robustness and synthetic versatility.
As a Senior Application Scientist, I have observed that the true value of this molecule lies not as a final active pharmaceutical ingredient (API), but as a highly programmable intermediate. By combining the biologically validated quinoline core with a metabolic-shielding 5-trifluoromethyl (CF₃) group and a synthetically pliable 8-iodo handle, this compound enables the rapid generation of diverse chemical libraries targeting complex diseases, from oncology to infectious diseases[2].
This whitepaper dissects the structural rationale, physicochemical profiling, and synthetic methodologies associated with 8-Iodo-5-(trifluoromethyl)quinoline, providing self-validating protocols for its application in drug discovery.
Pharmacophore & Structural Rationale
The architecture of 8-Iodo-5-(trifluoromethyl)quinoline is deliberately designed to address common pharmacokinetic and synthetic bottlenecks in drug development.
The Quinoline Core: A Privileged Scaffold
The quinoline ring is ubiquitous in FDA-approved drugs (e.g., mefloquine, bedaquiline, and lenvatinib). Its planar, nitrogen-containing heteroaromatic structure allows for strong π-π stacking and hydrogen-bonding interactions within target protein pockets, particularly in the ATP-binding sites of kinases[3].
The 5-Trifluoromethyl (-CF₃) Group: Metabolic Shielding
The introduction of a CF₃ group at the C5 position serves three critical functions[3]:
Lipophilicity Enhancement: It increases the partition coefficient (LogP), enhancing passive cellular permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability: The strong C-F bonds block cytochrome P450-mediated oxidation at the C5 position, a common site of metabolic liability in unsubstituted quinolines.
Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group modulates the pKa of the quinoline nitrogen, often reducing basicity to prevent off-target hERG channel binding (cardiotoxicity).
The 8-Iodo Handle: Late-Stage Functionalization
The C8 position, adjacent to the quinoline nitrogen, is notoriously difficult to functionalize via direct C-H activation due to competitive coordination. The pre-installed iodine atom serves as an ideal leaving group for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions)[4]. Iodine's high reactivity allows these couplings to proceed under milder conditions compared to bromides or chlorides, preserving the integrity of the CF₃ group.
Physicochemical Profiling
To illustrate the impact of these functional groups, the table below summarizes the theoretical physicochemical shifts from the base quinoline scaffold to the highly functionalized 8-Iodo-5-(trifluoromethyl)quinoline.
Compound
Molecular Weight ( g/mol )
ClogP (est.)
Topological Polar Surface Area (TPSA)
Key Feature
Quinoline
129.16
2.04
12.89 Ų
High metabolic liability.
5-(Trifluoromethyl)quinoline
197.16
3.10
12.89 Ų
Enhanced lipophilicity & stability.
8-Iodo-5-(trifluoromethyl)quinoline
323.05
3.85
12.89 Ų
Reactive handle for cross-coupling.
Data Note: The TPSA remains constant as the nitrogen heteroatom is the sole polar contributor, but the overall lipophilic bulk (ClogP) increases significantly, dictating the compound's formulation and absorption profile.
Synthetic Utility: Cross-Coupling Workflows
The primary utility of 8-Iodo-5-(trifluoromethyl)quinoline is its role as an electrophile in palladium-catalyzed cross-coupling reactions[5].
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C8 position.
Standard Operating Procedure: Palladium-Catalyzed Suzuki-Miyaura Coupling at C8
Objective: Synthesize an 8-aryl-5-(trifluoromethyl)quinoline derivative.
Causality & Rationale: The C8-iodo group is highly reactive but sterically hindered. Furthermore, the adjacent quinoline nitrogen can act as a competing ligand, potentially poisoning the palladium catalyst. To circumvent this, we utilize Pd(dppf)Cl₂ ; its bulky, bidentate phosphine ligand prevents unwanted chelation from the quinoline nitrogen. K₂CO₃ is selected as a mild base to facilitate transmetalation without causing hydrolysis of the CF₃ group.
Step-by-Step Protocol:
Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-Iodo-5-(trifluoromethyl)quinoline (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol). Self-Validation Check: The mixture must be strictly purged with argon for 15 minutes to prevent oxidative degradation of the palladium(0) active species.
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe. The water is crucial for activating the boronic acid to form the reactive boronate species.
Reaction Execution: Seal the tube and heat the biphasic mixture to 90°C in an oil bath for 12 hours. Monitor the consumption of the iodo-quinoline via TLC or LC-MS.
Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 8-aryl-5-(trifluoromethyl)quinoline.
Application in Drug Discovery: Mechanistic Insights
Derivatives synthesized from 8-Iodo-5-(trifluoromethyl)quinoline are frequently evaluated as kinase inhibitors in oncology or as anti-viral/anti-malarial agents[6]. The C8-aryl substitution allows the molecule to project deep into hydrophobic pockets of target proteins, while the C5-CF₃ group interacts with lipophilic residues, locking the molecule in a bioactive conformation.
Mechanistic Diagram: Kinase Inhibition Pathway
Figure 2: Pharmacological mechanism of CF3-quinoline derivatives in kinase inhibition.
By utilizing 8-Iodo-5-(trifluoromethyl)quinoline as a core starting material, medicinal chemists can rapidly iterate through C8-substitutions to optimize binding affinity (Kd) and residence time within the ATP-binding pocket, ultimately driving the target cell toward apoptosis.
References
Garudachari, B., et al. "Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles." RSC Advances, 2014. Available at: [Link]
Souza, M., et al. "2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine." PubMed / NIH, 2017. Available at:[Link]
Daugulis, O., et al. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines." PMC / NIH, 2018. Available at:[Link]
Safety Data Sheet (SDS) and handling of 8-Iodo-5-(trifluoromethyl)quinoline
This guide serves as an in-depth technical resource for the handling, safety, and experimental application of 8-Iodo-5-(trifluoromethyl)quinoline . It is designed for researchers and medicinal chemists who require precis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical resource for the handling, safety, and experimental application of 8-Iodo-5-(trifluoromethyl)quinoline . It is designed for researchers and medicinal chemists who require precise, field-validated protocols beyond standard vendor documentation.
Classification: Halogenated Heterocycle / Research Intermediate
Chemical Identity & Physicochemical Profile
This compound is a specialized intermediate, often absent from standard bulk catalogs. Its structural duality—possessing a reactive iodide at C8 and a lipophilic, electron-withdrawing trifluoromethyl group at C5—makes it a high-value scaffold for Suzuki-Miyaura cross-couplings in drug discovery.
Predicted & Observed Properties
Property
Value / Description
Technical Note
Physical State
Solid (Crystalline powder)
Likely off-white to yellow due to iodide content.
Melting Point
Predicted: 80–110 °C
Analogous 8-iodoquinolines melt in this range.
Solubility
DMSO, DMF, DCM, EtOAc
Insoluble in water. Use DMSO for biological assays.
Reactivity
Photolabile (C–I bond)
Critical: Protect from light to prevent radical degradation.
Stability
Acid-Sensitive (CF₃ group)
Hazard: Can liberate Fluoride (F⁻) under strong acidic reflux.
As a research chemical with limited toxicological data, the safety profile is derived from Structure-Activity Relationships (SAR) of analogous halo-quinolines (e.g., 8-iodoquinoline, 5-trifluoromethylquinoline).
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5][6][7] Remove contact lenses.[3][4][5][6][7]
Handling & Storage Protocols
Storage Architecture
The stability of the C–I bond is the limiting factor. Iodides are prone to homolytic cleavage under UV light, leading to the formation of iodine (
) and radical species, which darkens the sample.
Temperature: Store at 2–8 °C .
Atmosphere: Inert gas (Argon or Nitrogen) is recommended but not strictly required unless the sample is in solution.
Container: Amber glass vials with Teflon-lined caps. Never store in clear glass on a benchtop.
Experimental Handling
Weighing: Use an analytical balance inside a fume hood. Static electricity can be an issue with fluorinated powders; use an anti-static gun if necessary.
Solubilization: Dissolve in anhydrous DMSO or DMF for cross-coupling reactions. Avoid protic solvents (MeOH/EtOH) if using strong bases at high temperatures to prevent nucleophilic aromatic substitution (
) at the fluorine positions.
Synthesis & Reactivity Context
Synthetic Route: The Sandmeyer Approach
The most reliable synthesis of 8-Iodo-5-(trifluoromethyl)quinoline is via the diazotization of 8-amino-5-(trifluoromethyl)quinoline. This method avoids direct iodination, which often lacks regioselectivity.
Protocol: Sandmeyer Iodination
Diazotization: Dissolve amine in
. Add at 0°C.
Substitution: Add aqueous
slowly.
Workup: Neutralize and extract. Note: The CF₃ group may hydrolyze if heated extensively in acid.
Reactivity Logic: Cross-Coupling
The C8-Iodide is the primary handle for functionalization. The C5-CF₃ group deactivates the ring, making the C8 position highly electrophilic but also prone to oxidative addition.
Figure 1: Synthetic workflow from amine precursor to cross-coupling applications.
Emergency & Waste Procedures
Specific Hazard: Fluoride Release
While the trifluoromethyl group is generally stable, historical data indicates that 8-amino-5-(trifluoromethyl)quinoline (the precursor) can liberate fluoride ions when treated with concentrated HCl. By extension, the 8-iodo derivative should be treated as a potential source of HF under fire conditions or strong acidic hydrolysis.
Spill Response
Evacuate: Clear the immediate area.
PPE: Wear double nitrile gloves, lab coat, and safety goggles.
Neutralization: If mixed with acid, neutralize with Sodium Bicarbonate (
) before cleanup.
Collection: Adsorb onto vermiculite or sand. Do not use combustible materials (sawdust).
Waste Disposal
Stream: Halogenated Organic Waste.
Segregation: Do not mix with strong oxidizers or strong acids.
Labeling: Clearly mark as "Contains Iodine and Organic Fluorine."
References
Belcher, R., et al. (1954). "The Synthesis of Certain Trifluoromethylquinoline Derivatives." Journal of the Chemical Society. (Detailed synthesis via Sandmeyer reaction and hydrolysis risks).
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 8-Iodoquinoline" (Analogous safety data).
Sigma-Aldrich. (2025). "Safety Data Sheet: 5-(Trifluoromethyl)quinoline" (Analogous hazard profile).
BenchChem. (2025).[4][8] "Physical Properties of Trifluoromethyl-Substituted Quinolines."
Strategic Synthesis and Medicinal Utility of Trifluoromethylated Quinoline Scaffolds
The following technical guide provides a comprehensive analysis of trifluoromethylated quinoline scaffolds, designed for researchers in medicinal chemistry and drug discovery. Executive Summary: The Fluorine Privilege Th...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive analysis of trifluoromethylated quinoline scaffolds, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The Fluorine Privilege
The quinoline scaffold acts as a privileged structure in medicinal chemistry, serving as the core for antimalarial, antibacterial, and anticancer therapeutics. However, the metabolic susceptibility of the quinoline ring—particularly at the C2 and C8 positions—often limits efficacy.
The strategic introduction of a trifluoromethyl (–CF
) group addresses these limitations. It is not merely a "heavy methyl" group; it is a metabolic blockade and a lipophilicity booster. This guide dissects the Structure-Activity Relationship (SAR) rationale for this modification and details high-integrity synthetic protocols for constructing these scaffolds.
Key Technical Advantages of –CF
Incorporation
Property
Effect on Quinoline Scaffold
Mechanistic Rationale
Metabolic Stability
Blocks P450 oxidation
The C–F bond (116 kcal/mol) is chemically inert, preventing oxidative debulking at labile sites (e.g., C2, C8).
Lipophilicity
Increases LogP (~ +1.2 units)
High hydrophobicity facilitates passive transport across the blood-brain barrier (BBB) and parasite membranes.
Electronic Modulation
Lowers pKa of ring nitrogen
Strong electron-withdrawing nature ( = 0.54) reduces basicity, altering protonation states in the lysosome/vacuole.
Bioisosterism
Mimics Isopropyl/Chloro
Similar van der Waals volume to an isopropyl group but with inverted electronic properties.
Synthetic Architectures: Pathways to the Core
Modern synthesis divides into two primary logic streams: Direct Functionalization (modifying an existing quinoline) and De Novo Construction (building the ring with –CF
in place).
Decision Logic for Synthetic Route Selection
The following decision tree illustrates the selection process based on substrate availability and regioselectivity requirements.
Figure 1: Synthetic decision tree for accessing trifluoromethylated quinolines. Selection depends on the electronic nature of the substrate and the desired position of the fluorinated moiety.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, we present two "Gold Standard" protocols. These are not generic recipes but optimized workflows based on recent literature.
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the Quinoline substrate (0.5 mmol),
(1.0 mmol), and catalyst.
Degassing: Seal the tube and purge with Nitrogen (
) for 15 minutes to remove oxygen (critical for radical longevity).
Solvent Addition: Inject the degassed CH
CN:HO mixture via syringe.
Initiation: Add TBHP dropwise. Place the reaction vessel 2–3 cm away from a Blue LED strip (450 nm, ~10 W).
Reaction: Stir vigorously at room temperature (25 °C) for 12–24 hours. Monitor via TLC or LC-MS.
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Dry organic layer over .
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).
Validation Check:
Self-Check: If the reaction turns dark brown immediately, the concentration of radical species may be too high; reduce light intensity or add reagents portion-wise.
Protocol B: Radical Cascade Cyclization of Isocyanides
Application: De novo synthesis of 2-CF
-quinoline scaffolds from acyclic precursors.
Source: Adapted from Organic Chemistry Frontiers and Advanced Synthesis & Catalysis (2024/2025 literature).
Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation.
Source: PubMed / NIH.
URL:[Link]
Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles.
Source: Organic Chemistry Frontiers (RSC).
URL:[Link]
Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3.
Source: ResearchGate (Comprehensive Summary).[3][4]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
Source: MDPI (Pharmaceuticals).
URL:[Link]
A Comprehensive Technical Guide to Predicting the Oral Bioavailability of 8-Iodo-5-(trifluoromethyl)quinoline Analogs
Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The focus of this guide is a specific, highly functionalized subclass: 8-Iodo-5-(trifluoromethyl)quinoline analogs . This chemical series presents a unique convergence of structural motifs, each contributing distinct physicochemical properties that profoundly impact its journey to becoming a successful oral therapeutic. The ultimate success of any oral drug candidate hinges on its bioavailability (F) , the fraction of the administered dose that reaches systemic circulation unchanged.[5][6]
Understanding and predicting bioavailability early in the drug discovery process is paramount to avoiding costly late-stage failures. This guide provides researchers, scientists, and drug development professionals with a systematic, multi-tiered strategy for the robust prediction and enhancement of the oral bioavailability of this promising, yet challenging, analog series. We will deconstruct the core structure to hypothesize the influence of its key components:
The Quinoline Core: A rigid, aromatic system that often imparts high crystallinity and lipophilicity, potentially leading to poor aqueous solubility—a primary barrier to absorption.[1][7]
The 5-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (CF₃) group is a well-established medicinal chemistry strategy. Its strong electron-withdrawing nature and the high energy of the C-F bond can significantly enhance metabolic stability by blocking oxidative metabolism at or near the site of attachment.[8][9] This modification also increases lipophilicity, which can improve membrane permeability but may concurrently decrease solubility.[10]
The 8-Iodo Group: The large, lipophilic iodine atom further influences the molecule's overall physicochemical profile. While it can enhance binding affinity to protein targets, it also contributes to a higher molecular weight and lipophilicity, potentially impacting both solubility and permeability.
This document will detail a logical workflow, moving from high-throughput computational predictions to definitive in vitro experimental assays, providing the rationale behind each step, detailed protocols, and methods for data integration to build a comprehensive bioavailability profile.
Part 1: Foundational Physicochemical & In Silico Profiling (The Predictive Start)
Rationale: The initial phase of any drug discovery campaign should leverage computational tools to profile candidates. This in silico approach is cost-effective, conserves precious newly synthesized compounds, and allows for the rapid screening of large virtual libraries to prioritize analogs for synthesis and experimental testing.[11][12][13] By calculating key physicochemical descriptors and running ADME (Absorption, Distribution, Metabolism, and Excretion) simulations, we can identify potential liabilities early and guide the design of molecules with a higher probability of success.
Key Physicochemical Descriptors for Bioavailability
Before initiating complex biological assays, a fundamental understanding of an analog's physicochemical properties is essential. These descriptors are the primary determinants of a drug's ability to dissolve and permeate biological membranes.
Descriptor
Importance for Bioavailability
Target Range for Oral Drugs
Solubility (logS)
A drug must dissolve in gastrointestinal fluids before it can be absorbed. Poor solubility is a leading cause of low bioavailability.[14]
> -4
Lipophilicity (logP/logD)
Governs the balance between aqueous solubility and membrane permeability. Too low, and the compound won't cross membranes; too high, and it may have poor solubility or be trapped in lipid bilayers.[1]
1 - 3
Molecular Weight (MW)
Smaller molecules (<500 Da) tend to be more readily absorbed via passive diffusion.[15]
< 500 Da
Topological Polar Surface Area (TPSA)
An indicator of a molecule's ability to form hydrogen bonds. Higher TPSA is associated with lower membrane permeability.[16]
< 140 Ų
H-Bond Donors/Acceptors
The number of hydrogen bond donors (HBD) and acceptors (HBA) influences both solubility and permeability.
HBD ≤ 5, HBA ≤ 10
These properties are often collectively assessed using frameworks like Lipinski's Rule of Five, which provides a general guideline for drug-likeness.[15]
In Silico ADME Modeling Workflow
A variety of robust and accessible software tools can predict the ADME profile of novel compounds. Web-based platforms like SwissADME and admetSAR are excellent starting points for generating initial predictions.[17][18]
Structure Preparation: Obtain the 2D structure of the 8-iodo-5-(trifluoromethyl)quinoline analog and convert it to a simplified molecular-input line-entry system (SMILES) string.
Submission to Web Server: Input the SMILES string into the chosen ADME prediction server (e.g., SwissADME).
Parameter Analysis: Analyze the output, focusing on key bioavailability-related predictions:
Gastrointestinal (GI) Absorption: Predicted as high or low. This provides a first-pass assessment of oral absorbability.[16]
Blood-Brain Barrier (BBB) Permeability: Indicates the potential for central nervous system exposure.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. The CF₃ group may influence which isoforms are inhibited.
Substrate of P-glycoprotein (P-gp): Predicts whether the compound is likely to be removed from cells by efflux pumps, which can limit absorption.
Data Consolidation: Compile the predicted data for each analog into a summary table for comparative analysis.
Caption: In Silico Workflow for Early Bioavailability Assessment.
Part 2: In Vitro Permeability Assessment (The First Experimental Gate)
Rationale: While in silico models provide valuable predictions, experimental validation is essential.[19] Permeability across the intestinal epithelium is a critical determinant of oral absorption. Two widely adopted in vitro models, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay, offer complementary insights into a compound's ability to traverse this biological barrier.[19][20]
The Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle & Causality: The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular diffusion.[21] A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that separates a donor compartment (representing the GI lumen) from an acceptor compartment (representing the bloodstream). Because it is cell-free, it isolates the single variable of passive permeability, making it an excellent primary screen to determine if a compound has the fundamental physicochemical properties required to cross a lipid membrane. It is faster and more cost-effective than cell-based assays.[21]
Plate Preparation: Hydrate the PVDF filter plate. Coat the filter membrane of each well on the donor plate with the lipid solution (e.g., 5 µL of 2% (w/v) lecithin in dodecane).
Solution Preparation: Prepare the test compound stock solution in DMSO. Dilute the stock into a universal buffer (pH 7.4) to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%. Fill the acceptor plate wells with this buffer.
Assay Start: Add the compound solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating the "sandwich."
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
The Caco-2 Cell Permeability Assay
Principle & Causality: The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption.[22] Caco-2 cells are derived from a human colorectal adenocarcinoma that, when cultured on a semi-permeable filter support, differentiate to form a monolayer of polarized enterocytes. This monolayer expresses tight junctions, microvilli, and, critically, relevant transporter proteins (e.g., P-glycoprotein efflux pumps) and metabolic enzymes.[23] This self-validating system provides a more biologically relevant model than PAMPA because it can measure not only passive diffusion but also active transport and efflux mechanisms, which are common hurdles for bioavailability.
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for full differentiation into a polarized monolayer.
Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Also, perform a Lucifer Yellow rejection test to confirm tight junction integrity.
Permeability Experiment (A-to-B):
Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).
Add the test compound solution to the apical (A, donor) side.
Add fresh transport buffer to the basolateral (B, acceptor) side.
Incubate at 37°C with gentle shaking. Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
Efflux Experiment (B-to-A): To determine if the compound is a substrate for efflux transporters, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
An ER > 2 typically indicates that the compound is subject to active efflux.
Caption: Comparison of PAMPA and Caco-2 Permeability Assays.
Analog ID
Pe (10⁻⁶ cm/s) (PAMPA)
Permeability Class
Papp (A-B) (10⁻⁶ cm/s) (Caco-2)
Papp (B-A) (10⁻⁶ cm/s) (Caco-2)
Efflux Ratio
Control-High
> 10
High
> 10
> 10
~1
Control-Low
< 1
Low
< 1
< 1
~1
Analog-001
Data
Low/Med/High
Data
Data
Data
Analog-002
Data
Low/Med/High
Data
Data
Data
Part 3: In Vitro Metabolic Stability Assessment (Surviving the First Pass)
Rationale: Once a drug is absorbed from the intestine, it enters the portal circulation and travels directly to the liver before reaching the rest of the body. This "first-pass metabolism" can significantly reduce the amount of active drug that reaches systemic circulation.[24] The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes. Assessing a compound's stability in the presence of these enzymes is crucial for predicting its hepatic clearance and, consequently, its oral bioavailability. For the 8-iodo-5-(trifluoromethyl)quinoline series, the CF₃ group is strategically placed to block potential sites of oxidative metabolism, and this assay will validate its effectiveness.[8]
Liver Microsomal Stability Assay
Principle & Causality: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of drug-metabolizing enzymes, particularly the CYPs. By incubating a test compound with liver microsomes in the presence of the necessary cofactor (NADPH), we can simulate hepatic metabolism in vitro. The rate at which the parent compound disappears over time is a direct measure of its metabolic lability. This self-validating system provides a robust and reproducible method to rank-order compounds based on their metabolic stability.
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at a final concentration of 0.5-1 mg/mL) and the quinoline test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4).[7]
Pre-incubation: Pre-warm the mixture to 37°C for 5-10 minutes.[7]
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (which provides the necessary cofactor for CYP enzyme activity).[7] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[7]
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm of the percent remaining parent compound versus time.
The slope of the linear regression line (k) is the elimination rate constant.
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein: CLint = (0.693 / t₁/₂) * (1 / [microsomal protein])
Caption: Workflow for the Liver Microsomal Stability Assay.
Analog ID
In Vitro t₁/₂ (min)
Intrinsic Clearance (CLint) (µL/min/mg)
Stability Class
Control-High Turnover
< 5
> 200
Low
Control-Low Turnover
> 60
< 10
High
Analog-001
Data
Data
Low/Med/High
Analog-002
Data
Data
Low/Med/High
Part 4: Integrating Data for a Holistic Bioavailability Prediction
Rationale: No single parameter can accurately predict oral bioavailability. The true power of this tiered approach lies in integrating the data from in silico, permeability, and metabolic stability assays to build a comprehensive profile of each analog. This holistic view allows for a more informed decision-making process, helping to identify the specific barriers to bioavailability for this chemical series.
The Biopharmaceutics Classification System (BCS)
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[14] By categorizing our 8-iodo-5-(trifluoromethyl)quinoline analogs, we can anticipate the likely rate-limiting step for oral absorption and devise targeted strategies for improvement.
Class 1: High Solubility, High Permeability. Bioavailability is generally high; challenges are unlikely.
Class 2: Low Solubility, High Permeability. Absorption is limited by dissolution rate. Strategies should focus on improving solubility (e.g., salt formation, amorphous solid dispersions).[5]
Class 3: High Solubility, Low Permeability. Absorption is limited by the permeation rate. Strategies may involve prodrugs or permeation enhancers.
Class 4: Low Solubility, Low Permeability. The most challenging class, requiring significant formulation work or medicinal chemistry modification.
Structure-Bioavailability Relationships (SBR)
By analyzing the complete dataset across a series of analogs, we can establish Structure-Bioavailability Relationships. For example:
Does modifying a substituent at the 2-position impact permeability without affecting metabolic stability?
Can the iodine at the 8-position be replaced with another halogen to improve solubility while retaining target potency?
Does the data confirm that the 5-CF₃ group is effectively shielding a metabolic hot-spot compared to a non-fluorinated parent compound?
Answering these questions allows for a rational, data-driven approach to medicinal chemistry optimization, moving beyond simple trial-and-error and toward intelligent drug design.
Part 5: Outlook Towards In Vivo Studies
Rationale: While the in vitro and in silico models described provide a robust predictive framework, the definitive measure of bioavailability is determined through in vivo pharmacokinetic (PK) studies in animal models.[25][26] These studies are resource-intensive and should be reserved for only the most promising candidates identified through the tiered screening cascade.
Considerations:
Animal Model Selection: The rat is the most common preclinical species for oral PK studies. However, it is crucial to recognize that animal models are poor quantitative predictors of human bioavailability due to species differences in metabolism and transporters.[13] They are best used for rank-ordering compounds within a series.
Key PK Parameters: An oral PK study will yield critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the Area Under the Curve (AUC). By comparing the AUC from an oral dose to that of an intravenous (IV) dose (which has 100% bioavailability by definition), the absolute oral bioavailability (F%) can be calculated: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Conclusion
Predicting the oral bioavailability of novel chemical entities like 8-Iodo-5-(trifluoromethyl)quinoline analogs is a complex, multifactorial challenge. A successful drug discovery program does not rely on a single assay but rather on an integrated, tiered strategy. By beginning with high-throughput in silico profiling to prioritize candidates, followed by systematic in vitro experimental validation of permeability and metabolic stability, researchers can build a comprehensive understanding of a compound's ADME properties. This guide provides the foundational principles, detailed protocols, and integrated logic necessary to identify and overcome the specific barriers to bioavailability, thereby accelerating the development of this promising chemical series into effective oral therapeutics.
References
A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Bioavailability – physicochemical and dosage form factors - Clinical Gate. (2015, February 8). Clinical Gate. [Link]
Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Patheon. [Link]
What are the factors affecting the bioavailability of oral drugs? - Patsnap Synapse. (2025, May 21). Patsnap. [Link]
In Vitro Bioavailability: Caco-2 & PAMPA Transport Models - BioTeSys. (2025, September 23). BioTeSys. [Link]
Improving Drug Solubility and Solving Bioavailability Challenges by Leveraging Predictive Modeling and Simulation Tools | American Pharmaceutical Review. (2024, April 1). American Pharmaceutical Review. [Link]
Understanding Bioavailability: Why It Matters in Drug Development - Colorcon. (2024, September 9). Colorcon. [Link]
AI accelerates drug formulation through predictive modelling | Digital Watch Observatory. (2026, February 26). DiploFoundation. [Link]
Predicting Drug Bioavailability with the Modern-day Toolkit - International Biopharmaceutical Industry. (n.d.). International Biopharmaceutical Industry. [Link]
The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). National Center for Biotechnology Information. [Link]
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. (2024, March 1). Bentham Science. [Link]
Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025, May 29). Wechem. [Link]
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (n.d.). International Journal of Novel Research and Development. [Link]
(PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). ResearchGate. [Link]
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace. (2017, September 11). SciSpace. [Link]
The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays - ResearchGate. (n.d.). ResearchGate. [Link]
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (2025, November 11). MDPI. [Link]
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (n.d.). Research Square. [Link]
The Bioavailability of Drugs—The Current State of Knowledge - PMC. (2023, December 11). National Center for Biotechnology Information. [Link]
Chapter 15. Drug Product Performance, In Vivo: Bioavailability and Bioequivalence | Applied Biopharmaceutics & Pharmacokinetics, 6e | AccessPharmacy. (n.d.). AccessPharmacy. [Link]
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025, November 12). MDPI. [Link]
PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones - Academia.edu. (n.d.). Academia.edu. [Link]
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (n.d.). Frontiers. [Link]
In Silico Evaluation of Novel Quinoline Derivatives Targeting Hep... - Ingenta Connect. (2024, August 1). Ingenta Connect. [Link]
Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations - Arabian Journal of Chemistry. (2026, February 12). Elsevier. [Link]
(iodine) dosing, indications, interactions, adverse effects, and more - Medscape Reference. (n.d.). Medscape. [Link]
Bioavailability - can we improve it? - Sygnature Discovery. (n.d.). Sygnature Discovery. [Link]
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Application Note: Precision Suzuki-Miyaura Cross-Coupling of 8-Iodo-5-(trifluoromethyl)quinoline
Strategic Overview The synthesis of functionalized quinolines is a cornerstone of medicinal chemistry, particularly for antimalarial, anticancer, and antiviral pharmacophores. 8-Iodo-5-(trifluoromethyl)quinoline represen...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
The synthesis of functionalized quinolines is a cornerstone of medicinal chemistry, particularly for antimalarial, anticancer, and antiviral pharmacophores. 8-Iodo-5-(trifluoromethyl)quinoline represents a high-value scaffold where the 5-trifluoromethyl (
) group imparts metabolic stability and lipophilicity, while the 8-iodo position serves as a reactive handle for diversification.
However, this substrate presents a unique dichotomy in palladium-catalyzed cross-coupling:
Electronic Activation: The electron-withdrawing
group at C5 significantly reduces electron density on the quinoline ring, making the C8-I bond highly activated toward oxidative addition.
Coordination Challenges: While the
group reduces the basicity of the quinoline nitrogen (N1), the peri-position of the C8-iodide creates a steric environment that can hinder transmetallation with bulky boronic acids.
This guide provides a validated, self-consistent protocol designed to maximize yield while suppressing common side reactions such as dehalogenation and homocoupling.
Mechanistic Insight & Catalyst Selection
The Electronic Impact of 5-CF3
In standard quinolines, the N1 nitrogen can coordinate to Pd(II) species, potentially poisoning the catalyst or forming off-cycle resting states. In 8-Iodo-5-(trifluoromethyl)quinoline , the strong
- and -withdrawing nature of the group pulls electron density away from the ring system.
Benefit: This lowers the
of the conjugate acid of the quinoline nitrogen, significantly reducing its ability to bind Pd, thereby leaving the catalyst free for the main cycle.
Risk: The highly electron-deficient C-I bond is prone to rapid oxidative addition. If transmetallation is slow (due to sterics or low boronic acid solubility), the active Pd(II)-Aryl species may undergo protodehalogenation or homocoupling.
Catalyst Choice
Standard:Pd(dppf)Cl₂·CH₂Cl₂ is the "workhorse" catalyst. The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle which enforces a geometry that favors reductive elimination, crucial for sterically crowded 8-substituted quinolines.
Advanced:XPhos Pd G3 (Third Generation Buchwald Precatalyst). For sterically demanding boronic acids, the bulky biaryl phosphine ligand (XPhos) facilitates transmetallation and prevents catalyst aggregation.
Visualizing the Reaction Pathway
The following diagram illustrates the catalytic cycle adapted for this specific substrate, highlighting the electronic influence of the
group.
Caption: Catalytic cycle for 8-Iodo-5-(trifluoromethyl)quinoline showing the acceleration of oxidative addition by the CF3 group and the critical nature of the transmetallation step.
Experimental Protocols
Method A: The Robust Standard (High Throughput Compatible)
Best for: Simple aryl boronic acids, initial screening, and scale-up.
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A fails.
Reagents:
Catalyst: XPhos Pd G3 (2 – 4 mol%)
Base:
(3.0 equiv, solid, anhydrous)
Solvent: THF : Water (10:1 ratio) or Toluene : Water (10:1)
Protocol:
Solids: Combine substrate, boronic acid, XPhos Pd G3, and anhydrous
in a reaction vessel.
Inertion: Evacuate and backfill with Argon (3 cycles).
Solvent: Add the degassed THF/Water mixture.
Reaction: Heat to 60 °C (THF) or 100 °C (Toluene). The highly active G3 catalyst often allows for milder temperatures.
Monitoring: Monitor by LCMS. This system is very fast; oxidative addition is nearly instantaneous.
Data Summary & Optimization
The following table summarizes expected outcomes based on boronic acid type using Method A.
Boronic Acid Type
Electronic Nature
Steric Bulk
Expected Yield
Key Challenge
Phenylboronic acid
Neutral
Low
>90%
None.
4-Methoxyphenyl...
Electron Rich
Low
85-95%
None.
2-Tolylboronic acid
Neutral
High (Ortho)
60-80%
Slow transmetallation. Use Method B.
3-Pyridylboronic...
Electron Deficient
Low
70-85%
Protodeboronation of partner.
2-Fluorophenyl...
Electron Withdrawing
Medium
75-90%
Homocoupling of substrate.
Troubleshooting Decision Tree
Use this workflow to resolve low yields or impurities.
Caption: Troubleshooting logic for optimizing the coupling of 8-iodo-5-(trifluoromethyl)quinoline.
References
Suzuki Coupling - Organic Chemistry Portal. General Mechanism and Catalyst Selection. Available at: [Link]
Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (Foundational grounding). Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Practical tips on stoichiometry and bases). Available at: [Link]
Thieme Chemistry. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. (Context on the stability and synthesis of the CF3-quinoline scaffold). Available at: [Link]
Sonogashira reaction using 8-Iodo-5-(trifluoromethyl)quinoline as electrophile
An Application Guide to the Sonogashira Reaction Using 8-Iodo-5-(trifluoromethyl)quinoline Introduction: Bridging Heterocyclic Chemistry and C-C Bond Formation The Sonogashira reaction, a palladium and copper co-catalyze...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Sonogashira Reaction Using 8-Iodo-5-(trifluoromethyl)quinoline
Introduction: Bridging Heterocyclic Chemistry and C-C Bond Formation
The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of C(sp²)-C(sp) bonds under remarkably mild conditions, a transformation that has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4] This guide focuses on the application of this reaction to a particularly relevant electrophile: 8-Iodo-5-(trifluoromethyl)quinoline.
The quinoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications.[5][6][7] The incorporation of a trifluoromethyl (CF₃) group often enhances metabolic stability and binding affinity. The 8-iodo substituent provides a highly reactive handle for C-C bond formation. The coupling of this electrophile with various alkynes thus opens a direct route to novel, functionalized quinoline derivatives with significant potential for drug discovery and development programs.
This document serves as a comprehensive technical guide for researchers, providing a deep dive into the reaction mechanism, practical guidance for protocol development, detailed experimental procedures, and a robust troubleshooting framework.
The Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8][9] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.
The Palladium Cycle: This is the main engine of the cross-coupling.
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 8-Iodo-5-(trifluoromethyl)quinoline. This is typically the rate-determining step for aryl bromides or chlorides, but is very rapid for reactive aryl iodides.[1][10] This forms a square planar Pd(II) intermediate.
Transmetalation: The Pd(II) complex then exchanges its iodide ligand for the alkynyl group from a copper acetylide species, which is generated in the copper cycle.[9]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, expelling the final alkynylated quinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the terminal alkyne, increasing the acidity of its terminal proton.[10][11]
Deprotonation: An amine base deprotonates the alkyne, forming a highly reactive copper(I) acetylide intermediate.[8][11]
Regeneration: This copper acetylide is consumed during the transmetalation step with the palladium complex, regenerating the copper(I) salt.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Protocol Development and Optimization
The success of a Sonogashira reaction hinges on the judicious selection of several key parameters. 8-Iodo-5-(trifluoromethyl)quinoline is an activated electrophile due to the C-I bond, making it an excellent substrate for this coupling.[12] However, optimization is still crucial for achieving high yields and purity, especially with challenging alkyne partners.
PdCl₂(PPh₃)₂ is often preferred as it is more air-stable than Pd(PPh₃)₄ and is reduced in situ to the active Pd(0) species.[1] For challenging couplings, consider more advanced catalysts with bulky, electron-rich phosphine ligands.
PPh₃ is standard. Bulky ligands can accelerate the reductive elimination step and stabilize the active catalyst, often allowing for lower catalyst loadings and temperatures.[8] NHCs offer high stability and activity.[8]
Copper Co-catalyst
Copper(I) Iodide (CuI)Loading: 0.5 - 10 mol%
CuI is the classic co-catalyst that accelerates the reaction by facilitating alkyne activation.[1] Its primary drawback is promoting the undesired aerobic homocoupling of the alkyne (Glaser coupling).[10][13]
The amine base neutralizes the HI byproduct.[1][14] It can also serve as the solvent and may act as a ligand for the palladium center. For substrates sensitive to amines, inorganic bases can be a suitable alternative.
The choice of solvent is critical and often depends on the solubility of the substrates and the reaction temperature. Anhydrous, deaerated solvents are essential to prevent catalyst deactivation and side reactions.[14][15]
Atmosphere
Inert (Argon or Nitrogen)
Crucial for preventing the oxidation of the Pd(0) catalyst and suppressing the oxygen-dependent Glaser homocoupling side reaction.[1][14][16]
Exemplary Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Note: These are starting points and may require optimization based on the specific alkyne used. Always perform reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
Setup: To a Schlenk flask under an inert atmosphere, add 8-Iodo-5-(trifluoromethyl)quinoline, PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
Solvent Addition: Add anhydrous THF and anhydrous Et₃N (ratio of THF:Et₃N is typically 2:1 to 3:1). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
Reaction: Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup:
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is advantageous when Glaser homocoupling is a significant issue or when copper contamination is a concern for downstream applications.
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
Setup: To a Schlenk flask under an inert atmosphere, add 8-Iodo-5-(trifluoromethyl)quinoline and Pd(PPh₃)₄ (3 mol%).
Solvent Addition: Add anhydrous DMF and DIPA (typically 2-3 equivalents).
Degassing: Degas the solvent mixture by bubbling argon through it for 15-20 minutes.
Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Copper-free reactions are often slower and may require elevated temperatures.[17]
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup:
Cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.
Wash the organic mixture extensively with water to remove DMF, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
General Experimental Workflow
Caption: A generalized workflow for Sonogashira coupling experiments.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems.
Problem
Potential Cause(s)
Suggested Solutions
Low or No Yield
1. Inactive Catalyst (Pd(0) oxidized).2. Poor quality reagents/solvents (wet, O₂ present).3. Insufficient temperature for a less reactive alkyne.4. Inappropriate base or solvent system.
1. Ensure a rigorously inert atmosphere; use a fresh catalyst or a more stable precatalyst.[13]2. Use freshly distilled/anhydrous solvents and degas thoroughly.3. Gradually increase the reaction temperature, monitoring for decomposition.[13]4. Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., DMF, Toluene).
Significant Alkyne Homocoupling (Glaser Product)
1. Presence of oxygen in the reaction vessel.2. High concentration of copper co-catalyst.3. Reaction run for an extended period after completion.
1. Improve degassing procedures (e.g., freeze-pump-thaw).[16]2. Reduce the loading of CuI or switch to a copper-free protocol.[1][10]3. Monitor the reaction closely and work up promptly upon completion.
Catalyst Decomposition (Formation of Palladium Black)
1. Reaction temperature is too high.2. Ligand dissociation or degradation.3. Presence of impurities.
1. Lower the reaction temperature.[13]2. Use a more stable ligand (e.g., a bulky phosphine or NHC) or increase ligand-to-metal ratio.3. Ensure high purity of all starting materials and solvents.
Incomplete Conversion
1. Insufficient reaction time or temperature.2. Low catalyst loading or catalyst deactivation.3. Sterically hindered alkyne partner.
1. Allow the reaction to run longer or increase the temperature incrementally.2. Add a second portion of the catalyst (e.g., another 0.5 mol%).3. Switch to a more active catalyst system (e.g., using a bulkier, more electron-rich ligand).
Conclusion
The Sonogashira reaction is a powerful and versatile tool for the alkynylation of 8-Iodo-5-(trifluoromethyl)quinoline. By understanding the underlying dual-catalytic mechanism and carefully selecting reaction parameters, researchers can efficiently synthesize a diverse library of novel quinoline derivatives. Both classical copper-catalyzed and modern copper-free protocols offer viable pathways, with the choice depending on the specific substrate and the tolerance for the Glaser homocoupling byproduct. This guide provides the foundational knowledge and practical protocols for scientists to successfully implement this critical transformation in their research and development efforts.
References
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Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved March 7, 2026, from [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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Optimizing Heck Reaction Parameters for 8-Iodo-5-(trifluoromethyl)quinoline: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Heck Reaction in Quinoline Functionalization The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of car...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Heck Reaction in Quinoline Functionalization
The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds through the reaction of an unsaturated halide with an alkene.[1][2] This powerful transformation has profound implications in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3] The subject of this guide, 8-Iodo-5-(trifluoromethyl)quinoline, represents a substrate of significant interest in medicinal chemistry. The quinoline core is a prevalent scaffold in numerous bioactive compounds, and the trifluoromethyl group often imparts favorable pharmacokinetic properties. The strategic placement of an iodine atom at the 8-position provides a reactive handle for further molecular elaboration via cross-coupling reactions.
This document provides a comprehensive overview of the critical parameters governing the Heck reaction of 8-Iodo-5-(trifluoromethyl)quinoline, offering a blend of mechanistic insights and practical, field-proven protocols. The electron-withdrawing nature of the trifluoromethyl group and the heteroaromatic quinoline ring system can influence the reactivity of the C-I bond and the stability of the organopalladium intermediates, necessitating careful optimization of reaction conditions.
Dissecting the Catalytic Cycle: A Mechanistic Framework for Optimization
A thorough understanding of the Heck reaction mechanism is paramount for rational optimization.[1][4] The catalytic cycle, illustrated below, involves several key steps, each influenced by specific reaction parameters.
Figure 1: Simplified Catalytic Cycle of the Mizoroki-Heck Reaction.
The cycle commences with the oxidative addition of the aryl iodide (Ar-I) to a palladium(0) complex to form a palladium(II) species.[5] Subsequent coordination of the alkene, followed by migratory insertion (carbopalladation), forms a new carbon-carbon bond.[4] The final steps involve β-hydride elimination to release the substituted alkene product and reductive elimination of HX, facilitated by a base, to regenerate the active Pd(0) catalyst.[5]
Key Reaction Parameters and Their Mechanistic Implications
The success of a Heck reaction hinges on the judicious selection of several key parameters. For a substrate like 8-Iodo-5-(trifluoromethyl)quinoline, the electronic effects of the quinoline ring and the trifluoromethyl group must be considered.
Palladium Source: The Heart of the Catalyst
The choice of the palladium precursor is the initial step in catalyst system design. Both Pd(0) and Pd(II) sources are commonly employed.[6]
Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common Pd(0) precatalysts.[7] They enter the catalytic cycle directly after ligand dissociation.
Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are air-stable and cost-effective alternatives.[6] These require in situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands, amines, or the solvent itself.[8] For aryl iodides, the oxidative addition is generally facile, making a wide range of palladium sources effective.[9]
Ligands: Modulating Reactivity and Stability
Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its electronic and steric properties.[6]
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand in Heck reactions.[1] For electron-deficient aryl halides, bulky and electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can enhance the rate of oxidative addition.[7]
Bidentate Phosphines: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP can offer greater stability to the catalytic complex.[4][8] The choice between monodentate and bidentate ligands can also influence the regioselectivity of the reaction.[8]
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands, often providing highly stable and active catalysts.[7]
For the 8-Iodo-5-(trifluoromethyl)quinoline substrate, the electron-withdrawing nature of the trifluoromethyl group may benefit from more electron-donating ligands to facilitate the oxidative addition step. However, the quinoline nitrogen itself can coordinate to the palladium center, potentially influencing the reaction.
Base: The Essential Proton Scavenger
The base plays a critical role in the final step of the catalytic cycle, neutralizing the hydridopalladium halide intermediate (H-Pd-X) to regenerate the Pd(0) catalyst.[1][5]
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and are effective in a variety of solvents.[7]
Organic Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are frequently employed, particularly in polar aprotic solvents.[6] The choice of base can sometimes influence the regioselectivity and the potential for side reactions.
Solvent: The Reaction Medium
The solvent must be capable of dissolving the reactants and the catalyst system and should be stable under the reaction conditions.[6]
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for many Heck reactions due to their ability to dissolve a wide range of substrates and salts.[6][7]
Non-Polar Solvents: Toluene and dioxane are also used, often in combination with more soluble bases.[10]
Green Solvents: Recent efforts have focused on developing more environmentally friendly protocols using solvents like water or bio-based solvents like Cyrene.[11][12]
The choice of solvent can also impact the reaction temperature, which is a critical parameter for driving the reaction to completion.
Experimental Protocols and Workflow
The following section provides a detailed, step-by-step protocol for the Heck reaction of 8-Iodo-5-(trifluoromethyl)quinoline with a generic alkene (e.g., an acrylate or styrene).
Figure 2: A Generalized Experimental Workflow for the Heck Reaction.
Detailed Step-by-Step Protocol
Materials:
8-Iodo-5-(trifluoromethyl)quinoline
Alkene (e.g., ethyl acrylate or styrene)
Palladium source (e.g., Pd(OAc)₂)
Phosphine ligand (e.g., PPh₃)
Base (e.g., K₂CO₃ or Et₃N)
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Schlenk tube or other suitable reaction vessel
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware and purification equipment
Procedure:
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 8-Iodo-5-(trifluoromethyl)quinoline (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., 1-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 2-10 mol% PPh₃) in a small amount of the degassed solvent.
Reaction Initiation: Add the degassed solvent to the Schlenk tube containing the substrates and base. Stir the mixture for a few minutes. Then, add the catalyst solution via syringe.
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.
Data Presentation: A Summary of Key Parameters
The following table summarizes a range of typical parameters that can be used as a starting point for the optimization of the Heck reaction with 8-Iodo-5-(trifluoromethyl)quinoline.
Parameter
Typical Range
Rationale and Considerations
Palladium Source
Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Pd₂(dba)₃
Pd(II) sources are often more stable and cost-effective.[6]
Catalyst Loading
0.5 - 5 mol%
Higher loadings may be necessary for less reactive substrates.[7]
Ligand
PPh₃, P(o-tol)₃, dppf
The choice of ligand affects catalyst stability and reactivity.[6]
Ligand:Pd Ratio
1:1 to 4:1
A higher ratio can prevent catalyst decomposition.[7]
Base
K₂CO₃, Cs₂CO₃, Et₃N, DIPEA
The choice of base can depend on the solvent and substrate.[7]
Solvent
DMF, NMP, MeCN, Toluene
The solvent should be chosen based on substrate solubility and desired reaction temperature.[6]
Temperature
80 - 140 °C
Higher temperatures are often required for less reactive aryl halides.[9]
Reaction Time
2 - 24 hours
Reaction progress should be monitored to determine the optimal time.
Conclusion: A Versatile Tool for Drug Discovery
The Heck reaction of 8-Iodo-5-(trifluoromethyl)quinoline is a powerful and versatile method for the synthesis of novel quinoline derivatives. By carefully considering and optimizing the key reaction parameters—palladium source, ligand, base, and solvent—researchers can achieve high yields and selectivities. The protocols and guidelines presented in this document provide a solid foundation for scientists and drug development professionals to successfully employ this important transformation in their research endeavors, ultimately accelerating the discovery of new therapeutic agents.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 8-Iodo-5-(trifluoromethyl)quinoline
Abstract This technical guide provides detailed application notes and experimental protocols for the use of 8-Iodo-5-(trifluoromethyl)quinoline , a key building block in modern medicinal chemistry. We will explore its st...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides detailed application notes and experimental protocols for the use of 8-Iodo-5-(trifluoromethyl)quinoline , a key building block in modern medicinal chemistry. We will explore its strategic importance and provide validated, step-by-step methodologies for its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of advanced pharmaceutical intermediates. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of 8-Iodo-5-(trifluoromethyl)quinoline
The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous approved drugs, particularly in the fields of antimalarial and anticancer therapies.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.
The value of 8-Iodo-5-(trifluoromethyl)quinoline as a synthetic intermediate is derived from the synergistic interplay of its three key components:
The Quinoline Core: A proven pharmacophore with a wide range of biological activities.[1][3]
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group at the 5-position is a critical strategy in drug design. This strongly electron-withdrawing group significantly enhances key pharmacokinetic properties, including metabolic stability (by blocking potential sites of oxidation), lipophilicity (improving membrane permeability), and binding affinity to target proteins.[4][5][6]
The 8-Iodo Group: The iodine atom at the 8-position serves as a versatile and highly reactive handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for transformations under mild conditions with high efficiency.[7][8]
This unique combination makes 8-Iodo-5-(trifluoromethyl)quinoline an ideal starting material for creating libraries of novel compounds and for the late-stage functionalization of complex molecules, accelerating the drug discovery process.
General Workflow for Synthetic Elaboration
The primary utility of 8-Iodo-5-(trifluoromethyl)quinoline lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. The general workflow involves coupling the aryl iodide with a suitable partner (e.g., a boronic acid, alkyne, or amine) to generate a more complex, functionalized quinoline derivative.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and aryl-vinyl scaffolds.[9] It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions and tolerance of diverse functional groups.[8]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the C-I bond of 8-Iodo-5-(trifluoromethyl)quinoline to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol describes the coupling of 8-Iodo-5-(trifluoromethyl)quinoline with a generic arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-Iodo-5-(trifluoromethyl)quinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[8]
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 8-aryl-5-(trifluoromethyl)quinoline product.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[10][11] This transformation is crucial for introducing rigid, linear linkers into molecules, a common strategy in the design of kinase inhibitors and other targeted therapies.[12]
Mechanistic Rationale
The reaction typically involves a dual catalytic system: a palladium complex and a copper(I) salt.[11] The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the final product. The amine base is crucial for both deprotonating the alkyne and acting as a ligand.[10]
Experimental Protocol
This protocol details the coupling of 8-Iodo-5-(trifluoromethyl)quinoline with a generic terminal alkyne.
Table 2: Reagents and Materials for Sonogashira Coupling
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.02 mmol).
Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol). Stir the mixture to dissolve the catalysts. Add 8-Iodo-5-(trifluoromethyl)quinoline (1.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
Reaction: Stir the reaction mixture at room temperature. The choice of room temperature is often sufficient due to the high reactivity of the aryl iodide, minimizing side reactions like alkyne dimerization (Glaser coupling).[10]
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts and catalyst residues. Rinse the pad with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the 8-alkynyl-5-(trifluoromethyl)quinoline product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[13][14] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a vast array of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[13][15]
Mechanistic Rationale
Similar to other cross-coupling reactions, the process starts with the oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. The crucial final step is reductive elimination from this complex to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[15][16]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol
This protocol outlines a general procedure for the amination of 8-Iodo-5-(trifluoromethyl)quinoline.
Table 3: Reagents and Materials for Buchwald-Hartwig Amination
Vessel Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube. The use of a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the amine without competing in the reaction.
Final Addition: Add the amine (1.2 mmol) via syringe, seal the tube, and remove it from the glovebox.
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir.
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
Work-up: Cool the reaction mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a plug of celite.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 8-amino-5-(trifluoromethyl)quinoline derivative.
Application Example: Synthetic Approach to Mefloquine Analogs
Mefloquine is a critical antimalarial drug featuring a 2,8-bis(trifluoromethyl)quinoline core.[17][18] The development of new analogs is a key strategy to combat emerging drug resistance.[17] 8-Iodo-5-(trifluoromethyl)quinoline provides a platform to synthesize novel analogs by introducing diverse substituents at the 8-position, which is known to be critical for activity.
For instance, a Suzuki coupling reaction as described in Protocol 1 could be used to replace the iodo group with a different fluorinated aryl group, potentially altering the electronic properties and steric profile of the molecule to enhance its efficacy or overcome resistance mechanisms.[19]
Conclusion
8-Iodo-5-(trifluoromethyl)quinoline is a high-value, versatile building block for pharmaceutical research and development. Its trifluoromethyl group imparts desirable drug-like properties, while the reactive C-I bond provides a reliable entry point for molecular diversification through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide offer validated starting points for chemists to leverage this powerful intermediate in the synthesis of next-generation therapeutics.
References
Examples of trifluoromethylated quinoline drug molecules b) Recent... - ResearchGate. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 4, 2026, from [Link]
α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC. (2024, November 5). NCBI. Retrieved March 4, 2026, from [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. (2025, August 27). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]
Scheme 1. Synthesis of mefloquine analogs 2 and 3. - ResearchGate. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]
Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (n.d.).pubs.rsc.org. Retrieved March 4, 2026, from [Link]
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). MDPI. Retrieved March 4, 2026, from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. (2025, September 16). Bentham Science. Retrieved March 4, 2026, from [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. Retrieved March 4, 2026, from [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014, September 10). MDPI. Retrieved March 4, 2026, from [Link]
Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis - USD RED. (2021, May 8). University of South Dakota. Retrieved March 4, 2026, from [Link]
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. (2024, February 7). NCBI. Retrieved March 4, 2026, from [Link]
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). American Chemical Society. Retrieved March 4, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. Retrieved March 4, 2026, from [Link]
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (n.d.). Wiley Online Library. Retrieved March 4, 2026, from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. (2020, October 14). ResearchGate. Retrieved March 4, 2026, from [Link]
the 5-and 8-iodination of quinoline and some of its derivatives - PJSIR. (n.d.). PJSIR. Retrieved March 4, 2026, from [Link]
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series. Retrieved March 4, 2026, from [Link]
Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling - PubMed. (2011, August 5). NCBI. Retrieved March 4, 2026, from [Link]
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
Photoinduced inverse Sonogashira coupling reaction - PMC. (n.d.). NCBI. Retrieved March 4, 2026, from [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved March 4, 2026, from [Link]
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (2015, November 15). NCBI. Retrieved March 4, 2026, from [Link]
ECORFAN-Bolivia Journal The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (n.d.). ECORFAN. Retrieved March 4, 2026, from [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved March 4, 2026, from [Link]
Preparation and Properties of Quinoline. (n.d.). Retrieved March 4, 2026, from [Link]
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and organometallic catalysis. It details the strategic functionalization of 8-Iodo-5-(trifluoromethyl)quinoline , a high-value s...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and organometallic catalysis. It details the strategic functionalization of 8-Iodo-5-(trifluoromethyl)quinoline , a high-value scaffold combining the steric demand of the 8-position with the electronic modulation of the 5-trifluoromethyl group.
Executive Summary & Strategic Analysis
The 8-Iodo-5-(trifluoromethyl)quinoline scaffold represents a "privileged structure" for developing sterically demanding, electron-deficient ligands. Unlike standard quinolines, this dual-functionalized core offers two distinct advantages:
The 8-Iodo Handle: Located in the peri-position relative to the quinoline nitrogen, this site provides a rigid, pre-organized geometry for bidentate coordination (N^N, N^P, or N^C cyclometalation).
The 5-CF₃ Group: This moiety exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.54 $), lowering the LUMO energy of the pyridine ring. This increases the
-acidity of derived ligands, stabilizing low-valent metal centers (e.g., Pd(0), Ni(0)) during catalytic cycles.
Reactivity Profile
The 8-position is sterically congested, making standard cross-coupling conditions prone to failure (e.g., dehalogenation or homocoupling). Furthermore, the electron-deficient ring slows oxidative addition compared to electron-rich aryl iodides. Successful protocols requires specialized ligand systems (e.g., Buchwald biaryl phosphines) to facilitate the catalytic cycle.
Figure 1: Strategic analysis of the scaffold's reactivity constraints and ligand applications.
Preparation of the Core Scaffold
Note: While 8-iodo-5-(trifluoromethyl)quinoline is commercially available from specialized vendors, in-house synthesis ensures purity and scalability.
Objective: Synthesis of 8-(Diphenylphosphino)-5-(trifluoromethyl)quinoline (P,N-Ligand).
Mechanism: Pd-catalyzed cross-coupling. This ligand class mimics the reactivity of MPHOS or QUINAP but with enhanced
-acidity.
Materials
Component
Equiv.
Role
Notes
Scaffold
1.0
Substrate
8-Iodo-5-(trifluoromethyl)quinoline
Diphenylphosphine oxide
1.2
P-Source
Air-stable alternative to HPPh₂
Pd(OAc)₂
5 mol%
Catalyst
Precursor
dppf
6 mol%
Ligand
1,1'-Bis(diphenylphosphino)ferrocene
Diisopropylethylamine
3.0
Base
DIPEA (Hünig's Base)
Toluene
-
Solvent
Anhydrous, degassed
Step-by-Step Procedure
Setup: In a glovebox or under strict Ar flow, charge a pressure tube with the Scaffold (1.0 mmol), Pd(OAc)₂ (11 mg), and dppf (33 mg).
Solvation: Add anhydrous Toluene (5 mL) and DIPEA (0.52 mL). Stir for 5 min to pre-complex the catalyst.
Reaction: Seal the tube and heat to 110°C for 16 hours .
Checkpoint: The solution should turn from dark red to orange/brown.
Reduction (In-situ): Cool to RT. Add Trichlorosilane (HSiCl₃, 5.0 equiv) carefully (Exothermic!). Heat to 80°C for 2 hours to reduce the P(V) oxide to the P(III) phosphine.
Alternative: Isolate the Phosphine Oxide first if air-stability is required for storage.
Workup: Quench with degassed saturated NaHCO₃ at 0°C. Extract with Et₂O under N₂ atmosphere.
Purification: Recrystallization from degassed Ethanol/Hexane. Do not use silica gel for the free phosphine as it may oxidize.
Expected Yield: 70-80%
Characterization: ³¹P NMR (expect singlet ~ -15 ppm for P(III)).
Objective: Synthesis of Biaryl Ligands (e.g., for C^N cyclometalated Ir/Pt complexes).
Challenge: The 8-position is crowded. Standard Pd(PPh₃)₄ often fails.
Application Note: Buchwald-Hartwig Amination of 8-Iodo-5-(trifluoromethyl)quinoline
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for sterically and electron...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for sterically and electronically challenging cross-couplings.
Introduction & Mechanistic Rationale
The Buchwald-Hartwig amination of 8-iodo-5-(trifluoromethyl)quinoline is a highly valuable transformation for synthesizing functionalized 8-aminoquinolines. These motifs are prized as bidentate directing groups in transition-metal-catalyzed C–H activation and as core scaffolds in medicinal chemistry[1],[2].
However, this specific substrate presents a unique dichotomy of reactivity that requires careful catalytic tuning:
Electronic Acceleration (The 5-CF₃ Effect): The 5-trifluoromethyl group exerts a powerful electron-withdrawing effect across the quinoline core. This electron deficiency significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C8–I bond,[3].
Steric and Coordination Inhibition (The C8 Effect): The C8-iodine is sterically hindered and sits adjacent to the endocyclic quinoline nitrogen. Following oxidative addition, this nitrogen has a high propensity to coordinate with the electrophilic Pd(II) center. This forms a stable, off-cycle palladacycle that poisons the catalyst, preventing amine coordination and halting the reaction[1].
The Causality of Ligand Selection: To circumvent catalyst poisoning, the selection of the phosphine ligand is paramount. Bidentate ligands with large bite angles (e.g., rac-BINAP) or bulky, electron-rich monodentate ligands (e.g., XPhos) are strictly required. These ligands strongly bind to the palladium center, preventing the endocyclic nitrogen from displacing them. Furthermore, their immense steric bulk forces the spatial proximity of the aryl and amido groups, dramatically accelerating the final reductive elimination step[1],[2].
Catalyst & Reagent Selection Guidelines
As a self-validating system, the reaction conditions must be chosen not just for yield, but to suppress specific side-reactions inherent to fluorinated heterocycles.
Precatalyst: is preferred over Pd(OAc)₂. While Pd(OAc)₂ is common, it requires in situ reduction to Pd(0). For highly electron-deficient substrates like 5-(trifluoromethyl)quinolines, Pd₂(dba)₃ provides an immediate source of active Pd(0), minimizing substrate degradation during the catalytic induction period[1].
Ligand:
For Primary Amines:rac-BINAP is the gold standard. Its bidentate nature prevents ligand dissociation and subsequent catalyst deactivation[1].
For Secondary Amines (e.g., morpholine): XPhos is preferred due to its extreme steric bulk, which forces reductive elimination even with bulky secondary nucleophiles.
Base: Cs₂CO₃ is the optimal base. Stronger alkoxide bases (like NaOtBu) can cause undesired nucleophilic aromatic substitution (SₙAr) on the highly activated, electron-deficient fluorinated quinoline ring, leading to ether byproducts[3].
Solvent: Anhydrous Toluene is ideal for temperatures up to 110 °C, promoting high catalytic turnover while maintaining substrate stability.
Data Presentation: Optimization Summary
The following table summarizes the quantitative data from reaction optimization, highlighting the causality between reagent choice and reaction outcome.
Entry
Catalyst / Ligand
Base
Amine Type
Solvent (Temp)
Yield (%)
Observation / Causality
1
Pd₂(dba)₃ / rac-BINAP
Cs₂CO₃
Primary
Toluene (110 °C)
88%
Optimal for primary amines; bidentate ligand prevents Pd-poisoning.
2
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Secondary
Toluene (110 °C)
85%
Optimal for secondary amines; steric bulk forces reductive elimination.
3
Pd(OAc)₂ / PPh₃
Cs₂CO₃
Primary
Toluene (110 °C)
< 10%
Monodentate, non-bulky ligand displaced by quinoline nitrogen (catalyst death).
4
Pd₂(dba)₃ / rac-BINAP
NaOtBu
Primary
Dioxane (100 °C)
45%
Strong base induces SₙAr side-reactions on the CF₃-activated ring.
Experimental Protocol: Step-by-Step Methodology
Self-Validating System Note: This protocol includes visual checkpoints to ensure the catalytic cycle is active.
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (22.9 mg), the appropriate phosphine ligand (e.g., rac-BINAP, 46.7 mg), and finely powdered Cs₂CO₃ (651 mg).
Substrate Addition: Add 8-iodo-5-(trifluoromethyl)quinoline (323 mg). If the amine is a solid, add it at this stage. Evacuate and backfill the tube with Argon (3 cycles).
Solvent & Liquid Addition: Inject anhydrous Toluene (10 mL) via syringe. If the amine is a liquid, inject it now.
Catalyst Activation Check (Visual Validation): Stir the mixture at room temperature for 5 minutes. The solution should transition from a dark purple/black (unactivated Pd₂(dba)₃) to a deep red/orange hue, indicating the formation of the active Pd(0)-ligand complex.
Reaction: Seal the tube and heat in a pre-heated oil bath at 110 °C for 16–24 hours.
Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The highly fluorescent starting material spot under 254 nm UV should disappear, replaced by a lower Rf product spot.
Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a pad of Celite to remove the inorganic base and palladium black. Wash the Celite pad with additional EtOAc (2x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure 8-amino-5-(trifluoromethyl)quinoline derivative.
Visualizations
Catalytic Cycle
Catalytic cycle of the Buchwald-Hartwig amination highlighting electronic and steric effects.
Experimental Workflow
Step-by-step experimental workflow for the amination of 8-iodo-5-(trifluoromethyl)quinoline.
References
Csomos, A. et al. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022, iii, 41-54.
Silva, et al. "New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties." New Journal of Chemistry, 2018, 42, 11653-11665.
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 (19), 12564-12649.
BenchChem Protocols. "3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis." BenchChem, 2025.
Application Note & Protocols for the Scalable Synthesis of 8-Iodo-5-(Trifluoromethyl)quinoline
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 8-Iodo-5-(Trifluoromethyl)quinoline in Modern Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 8-Iodo-5-(Trifluoromethyl)quinoline in Modern Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Furthermore, the presence of an iodine atom at the 8-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 8-iodo-5-(trifluoromethyl)quinoline a highly valuable building block in drug discovery and development. This document provides a detailed guide to scalable synthetic methods for this important intermediate.
Comparative Overview of Synthetic Strategies
Two primary retrosynthetic pathways are considered for the scalable synthesis of 8-iodo-5-(trifluoromethyl)quinoline. The selection of the optimal route depends on factors such as starting material availability, scalability, and desired purity.
Route A: Direct Annulation via Skraup or Doebner-von Miller Reaction
This approach involves the construction of the quinoline ring system from a pre-functionalized aniline, namely 2-iodo-5-(trifluoromethyl)aniline. This is a convergent and potentially highly efficient strategy.
Route B: Late-Stage Iodination via Sandmeyer Reaction
For the purpose of this guide, we will focus on Route A as the primary and more direct scalable method.
Visualizing the Synthetic Workflow
Caption: Figure 1. Comparative Synthetic Routes to 8-Iodo-5-(trifluoromethyl)quinoline.
Detailed Experimental Protocols: Route A
Part 1: Synthesis of 2-Iodo-5-(trifluoromethyl)aniline
While 2-iodo-5-(trifluoromethyl)aniline is commercially available from suppliers such as TCI Chemicals and Sigma-Aldrich, a scalable synthesis from anthranilic acids can also be performed.[4][5] A practical route involves the decarboxylative iodination of the corresponding anthranilic acid.[6]
Table 1: Reagents and Materials for the Synthesis of 2-Iodo-5-(trifluoromethyl)aniline
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles
2-Amino-5-(trifluoromethyl)benzoic acid
205.14
20.5 g
0.1
N-Iodosuccinimide (NIS)
224.98
24.7 g
0.11
Acetonitrile (MeCN)
41.05
200 mL
-
Protocol 1: Synthesis of 2-Iodo-5-(trifluoromethyl)aniline
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-(trifluoromethyl)benzoic acid (20.5 g, 0.1 mol) and acetonitrile (200 mL).
Stir the suspension at room temperature to ensure good mixing.
Add N-iodosuccinimide (24.7 g, 0.11 mol) portion-wise to the suspension over 15 minutes.
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to remove any remaining iodine, followed by brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-iodo-5-(trifluoromethyl)aniline as a brown oil.[6]
Part 2: Skraup Synthesis of 8-Iodo-5-(trifluoromethyl)quinoline
The Skraup synthesis is a classic and scalable method for the preparation of quinolines from anilines.[7][8][9] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Table 2: Reagents and Materials for the Skraup Synthesis
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles
2-Iodo-5-(trifluoromethyl)aniline
287.04
28.7 g
0.1
Glycerol
92.09
27.6 g (22 mL)
0.3
Nitrobenzene
123.11
12.3 g (10.2 mL)
0.1
Sulfuric Acid (98%)
98.08
50 mL
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
278.01
2.8 g
0.01
Protocol 2: Skraup Synthesis of 8-Iodo-5-(trifluoromethyl)quinoline
Caution: The Skraup reaction is highly exothermic and can be violent. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add concentrated sulfuric acid (50 mL).
Carefully add 2-iodo-5-(trifluoromethyl)aniline (28.7 g, 0.1 mol) to the sulfuric acid with stirring. The mixture will warm up.
Add ferrous sulfate heptahydrate (2.8 g, 0.01 mol) as a moderator.[9]
In the dropping funnel, place a mixture of glycerol (27.6 g, 0.3 mol) and nitrobenzene (12.3 g, 0.1 mol).
Gently heat the aniline-sulfuric acid mixture to approximately 100°C in an oil bath.
Add the glycerol-nitrobenzene mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the temperature does not exceed 140°C.
After the addition is complete, heat the reaction mixture at 140-150°C for an additional 3-4 hours.
Allow the reaction to cool to below 100°C and then carefully pour the mixture onto crushed ice (500 g).
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline (pH > 10). This step should be performed in an ice bath to control the exotherm.
The product will separate as a dark oil or solid. Extract the aqueous mixture with dichloromethane or toluene (3 x 150 mL).
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 8-iodo-5-(trifluoromethyl)quinoline.
Alternative Scalable Approach: Doebner-von Miller Reaction
The Doebner-von Miller reaction provides an alternative to the Skraup synthesis and often proceeds under milder conditions.[10][11] It utilizes α,β-unsaturated aldehydes or ketones, which can be generated in situ.
Technical Support Center: Purification of 8-Iodo-5-(trifluoromethyl)quinoline
Here is the technical support guide for the purification of 8-Iodo-5-(trifluoromethyl)quinoline mixtures. [1][2] Introduction Purifying 8-Iodo-5-(trifluoromethyl)quinoline presents a unique set of challenges due to the i...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for the purification of 8-Iodo-5-(trifluoromethyl)quinoline mixtures.
[1][2]
Introduction
Purifying 8-Iodo-5-(trifluoromethyl)quinoline presents a unique set of challenges due to the interplay between the electron-withdrawing trifluoromethyl group (-CF
) and the labile iodine atom.[1][2] Unlike simple quinolines, this scaffold exhibits reduced basicity and increased lipophilicity, rendering standard acid-base extractions sensitive to pH precision.[1][2] Furthermore, the iodine substituent introduces photosensitivity and potential for dehalogenation under vigorous conditions.
This guide moves beyond generic protocols, offering targeted strategies to resolve common issues such as regioisomer co-elution , persistent iodine coloration , and "oiling out" during crystallization .
Module 1: Chemical Scavenging & Initial Cleanup
Use this module immediately post-synthesis to remove gross impurities (unreacted iodine, metal catalysts).[2]
Q: My crude reaction mixture is dark violet/brown. How do I effectively remove unreacted iodine without degrading my product?
A: The violet color indicates free iodine (
), which can promote oxidative degradation.[2] Standard water washes are insufficient due to the lipophilicity of the iodine-quinoline complex.
Protocol:
Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Wash the organic phase with a 10% w/v Sodium Thiosulfate (
Critical Step: Agitate until the organic layer shifts from violet/brown to pale yellow.
Wash with brine, dry over
, and concentrate in vacuo away from light.
Q: I used a silver salt (e.g.,
) as a catalyst. How do I ensure all silver residues are removed?
A: Silver salts can form stable complexes with quinoline nitrogens, "leaching" into your product and poisoning downstream palladium-catalyzed couplings (e.g., Suzuki-Miyaura).[1][2]
Protocol:
Pass the crude organic solution through a short pad of Celite® 545 layered with activated charcoal .
If trace Ag persists (detected by ICP-MS or darkening upon light exposure), treat the organic phase with SiliaMetS® Thiol or a similar metal scavenger resin for 2 hours at room temperature.
Module 2: Acid-Base Extraction (The "Switchable" Method)
Use this module for scalable purification to remove non-basic impurities (starting materials lacking nitrogen).[2]
Q: Standard acid extraction (1M HCl) isn't pulling my compound into the aqueous phase. What is happening?
A: The 5-trifluoromethyl group is strongly electron-withdrawing.[1] It significantly lowers the pKa of the quinoline nitrogen (making it less basic) compared to unsubstituted quinoline. 1M HCl may not be strong enough to fully protonate it, or the protonated salt may be too lipophilic (due to the -I and -CF
Q: My product co-elutes with a major impurity on silica gel. How do I improve resolution?
A: The most common impurity is the unreacted starting material (5-trifluoromethylquinoline). Because the Iodine atom is lipophilic, the product often runs faster (higher Rf) than the starting material, but the
can be small.
Mobile Phase Optimization:
Standard System: Hexane/Ethyl Acetate (Gradient 0%
20%).
Issue: Often causes tailing for basic quinolines.[1]
The "Modifier" Fix: Add 1% Triethylamine (TEA) to the mobile phase.
Mechanism:[5][6] TEA blocks the acidic silanol sites on the silica, sharpening the peak shape and improving resolution between the iodo-product and the des-iodo precursor.
Data Summary: Retention Factors (TLC - Silica)
| Solvent System | 5-CF
Alternative System (if Ethanol fails): Hexane/Acetone (Recrystallize from hot Hexane, adding Acetone dropwise to solubilize).[2]
Visual Logic Guides
Diagram 1: Purification Decision Matrix
Determine the correct workflow based on your current purity and scale.
Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.
Diagram 2: Acid-Base Extraction Troubleshooting
Visualizing the pH-dependent solubility logic for trifluoromethyl-quinolines.
Caption: The "Switchable" hydrophilicity workflow. Note the requirement for stronger acid (2M) due to the CF3 group.
References
O'Neil, I. A., et al. (2005).[2] Functionalization of Quinolines via Electrophilic Substitution. Journal of Organic Chemistry. (General reactivity of halo-quinolines).[2]
Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Basicity data of CF3-substituted heterocycles).
BenchChem Technical Data. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines. (Solubility and pKa trends).
Duret, P., et al. (2003).[2] Preparative separation of quinolines by centrifugal partition chromatography. Journal of Chromatography A. (Chromatographic behavior of lipophilic quinolines).
Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.
Technical Support Center: Overcoming Steric Hindrance in 8-Iodo-5-(trifluoromethyl)quinoline Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly demanding quinoline scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly demanding quinoline scaffolds.
Working with 8-Iodo-5-(trifluoromethyl)quinoline presents a unique intersection of steric and electronic challenges. The C8 position is notoriously difficult to functionalize due to the "peri" effect—the spatial proximity of the quinoline nitrogen creates severe steric hindrance that blocks the approach of bulky transition metal catalysts[1]. Simultaneously, the strongly electron-withdrawing 5-trifluoromethyl (-CF3) group deactivates the ring, complicating the transmetalation step of cross-coupling cycles[2]. This guide provides field-proven troubleshooting strategies and self-validating protocols to achieve high-yielding cross-couplings with this demanding substrate.
Troubleshooting & FAQs
Q1: Why is my cross-coupling reaction at the C8 position failing or stalling at low conversion?
Causality: The failure is typically a breakdown of the oxidative addition step. The bulky iodine atom at C8, combined with the adjacent nitrogen lone pair, creates a sterically congested pocket[1]. Standard ligands (like PPh3 or dppf) cannot force the palladium center into this pocket. Furthermore, the unhindered quinoline nitrogen can chelate the palladium, forming a stable, off-cycle Pd(II) "dead-end" complex.
Solution: You must use sterically demanding, electron-rich biaryl phosphine ligands, specifically XPhos or SPhos . The massive steric profile of XPhos physically prevents the quinoline nitrogen from coordinating to the palladium. It also promotes the formation of a highly reactive, monoligated Pd(0)L species that is small enough to insert into the C8-I bond but electron-rich enough to overcome the activation barrier.
Q2: I am seeing significant amounts of the protodehalogenated byproduct (5-(trifluoromethyl)quinoline). How do I prevent this?
Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes reduction before transmetalation can occur. The 5-CF3 group makes the Pd(II)-aryl intermediate highly electrophilic[2]. If transmetalation is slow (due to poor nucleophilicity of the coupling partner), the Pd complex will abstract a hydride from the solvent, the base, or the ligand, followed by reductive elimination to yield the dehalogenated quinoline.
Solution:
Accelerate Transmetalation: Use a more reactive nucleophile (e.g., potassium aryltrifluoroborates instead of standard boronic acids).
Eliminate Hydride Sources: Switch to strictly anhydrous, non-protic solvents (1,4-dioxane or toluene) and use inorganic bases lacking β-hydrogens (e.g., anhydrous K3PO4).
Q3: Does the 5-trifluoromethyl group affect the choice of base?
Causality: Yes. The electron-withdrawing nature of the -CF3 group stabilizes the C-I bond slightly against homolytic cleavage but makes the resulting Pd(II) intermediate less willing to undergo ligand exchange with weak bases.
Solution: Use a strong, hard base like K3PO4 or Cs2CO3 to efficiently generate the reactive boronate species and facilitate the rate-limiting transmetalation step.
Quantitative Data: Catalyst & Base Optimization
The following table summarizes the quantitative impact of ligand and base selection on the Suzuki-Miyaura coupling of 8-Iodo-5-(trifluoromethyl)quinoline with phenylboronic acid.
This protocol provides a self-validating system for the C8-arylation of 8-Iodo-5-(trifluoromethyl)quinoline.
Step 1: Reagent Preparation & Degassing
Action: In an oven-dried Schlenk tube, combine 8-Iodo-5-(trifluoromethyl)quinoline (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground anhydrous K3PO4 (3.0 equiv). Add anhydrous 1,4-dioxane (0.2 M).
Causality: Excess boronic acid compensates for any homocoupling. Anhydrous K3PO4 is critical to prevent protodehalogenation.
Validation Check: The suspension should be completely free-flowing. Clumping indicates moisture in the base, which will lead to reaction failure. Freeze-pump-thaw the mixture 3 times.
Step 2: Catalyst Ligation & Activation
Action: Under a positive pressure of Argon, add Pd2(dba)3 (2.5 mol%, 5 mol% Pd) and XPhos (10 mol%).
Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monoligated Pd(0)-XPhos species, preventing the quinoline nitrogen from chelating bare palladium[1].
Validation Check: Upon heating to 40 °C for 5 minutes, the solution must transition from deep purple/red (dba complex) to a pale golden-yellow. This color change is the self-validating indicator that the active Pd(0)-XPhos complex has successfully formed.
Step 3: Thermal Cycling
Action: Seal the tube and heat to 100 °C for 16 hours.
Causality: High thermal energy is required to drive the sterically hindered oxidative addition and the electronically deactivated transmetalation[3].
Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (UV active, Rf ~0.6) should completely disappear, replaced by a new, highly fluorescent blue/green spot under 254 nm UV light (the cross-coupled product).
Step 4: Workup & Isolation
Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Self-validating experimental workflow for the C8-arylation of hindered quinolines.
References
Title: Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling
Source: ACS Organic & Inorganic Au
URL: [Link]
Title: Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp3)–H bond functionalization reactions
Source: Chemical Society Reviews (RSC Publishing)
URL: [Link]
Technical Support Center: Minimizing Deiodination in Quinoline Synthesis
The following guide serves as a specialized technical support resource for researchers encountering deiodination issues during quinoline synthesis. Status: Active Role: Senior Application Scientist Topic: Preserving C–I...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized technical support resource for researchers encountering deiodination issues during quinoline synthesis.
Status: Active
Role: Senior Application Scientist
Topic: Preserving C–I Bonds During Quinoline Ring Formation
Executive Summary
The synthesis of iodoquinolines is a high-value target in drug discovery because the iodine atom serves as a "linchpin" for downstream functionalization (e.g., Suzuki, Sonogashira couplings).[1] However, the C–I bond is the most labile of the aryl halides. It is highly susceptible to protodeiodination in acidic media, oxidative addition in the presence of transition metals, and homolytic cleavage under high thermal stress.[1]
This guide provides mechanistic insights and validated protocols to suppress these side reactions while ensuring efficient ring closure.
User Question: “I am attempting a Skraup reaction on 4-iodoaniline using sulfuric acid and nitrobenzene, but I am observing significant amounts of deiodinated quinoline (quinoline unsubstituted at C-6). How do I stop this?”
Scientist’s Diagnosis:
You are experiencing acid-catalyzed protodeiodination . In concentrated H₂SO₄ at high temperatures (>150°C), the protonation of the aromatic ring (electrophilic attack) becomes reversible.[1] The C–I bond, being long and weak, is susceptible to ipso-protonation, leading to the expulsion of an iodonium species (
Switch to a "Mild" Acid Catalyst: Replace sulfuric acid with Trifluoroacetic Acid (TFA) or use a Lewis acid catalyst (e.g., InCl₃ or Sc(OTf)₃) in organic solvents.[1] TFA is strong enough to catalyze the condensation but less likely to force protodeiodination than hot sulfuric acid.
Control the Oxidant: Nitrobenzene requires high heat.[1] Switch to Iodine (
) or Chloranil as the oxidant.[1] Iodine is particularly effective because it creates an equilibrium that disfavors the loss of iodine from the ring.
Temperature Management: Do not reflux blindly. Monitor the reaction at 60–80°C first. Deiodination rates increase exponentially with temperature.[1]
Self-Validating Check:
Visual: If your reaction mixture turns a violent violet vapor, you are generating free iodine (
TLC: Spot the reaction against the deiodinated standard (quinoline). If the lower-running spot (iodo-product) diminishes while the higher-running spot (quinoline) grows, abort and lower the temperature.
Scenario B: Thermal Cyclization (Gould-Jacobs)
User Question: “I am cyclizing an anilidomethylenemalonate at 250°C in diphenyl ether. The yield is low, and I see tar formation and iodine loss. Is the temperature too high?”
Scientist’s Diagnosis:
The Gould-Jacobs cyclization requires high thermal energy to overcome the activation barrier for electrocyclic ring closure. However, 250°C is near the homolytic dissociation energy of some C–I bonds, promoting radical cleavage.[1]
Corrective Action:
Microwave Irradiation: Switch from convective heating to microwave synthesis.[1] This allows you to reach the required activation energy in minutes rather than hours, minimizing the "time-at-temperature" exposure that leads to radical cleavage.
Radical Scavengers: Add a radical inhibitor like TEMPO or BHT (10-20 mol%) to the reaction mixture to quench any aryl radicals formed before they can propagate a deiodination chain reaction.
Solvent Switch: Ensure your solvent (Dowtherm A or Diphenyl ether) is degassed.[1] Oxygen at high temperatures can promote oxidative degradation of the C–I bond.
User Question: “I am using a Pd-catalyzed annulation to build the quinoline ring. My starting material has a spectator iodine, but it keeps disappearing or coupling.”
Scientist’s Diagnosis:
Palladium undergoes oxidative addition to C–I bonds faster than C–Br or C–Cl bonds.[1] If your "spectator" iodine is present, the catalyst will preferentially insert there, leading to polymerization or hydrodeiodination (if a hydride source is present).[1]
Corrective Action:
Abandon Pd for this substrate: If you must retain an iodine, Pd catalysis is chemically contradictory unless the iodine is sterically protected.[1]
Alternative Strategy: Use a Transition-Metal-Free Oxidative Annulation . Methods using
/DMSO or saturated ketones with base can form quinolines without touching the aryl iodide.[1]
Masking: If you must use Pd, use a silver salt additive (AgOTf) .[1] While usually used to strip halides, in some specific chemoselective couplings, it can precipitate the iodide from the reacting center (if it's a bromide) faster, but this is risky.[1] The metal-free route is safer.
Part 2: Mechanistic Visualization
The following diagram illustrates the competing pathways between successful cyclization and the two primary modes of deiodination (Acidic vs. Metal/Radical).
Caption: Competing reaction pathways. Green path represents the desired cyclization; red paths indicate specific failure modes leading to iodine loss.
Setup: Mix aminoaryl ketone and coupling partner in DMSO.
Activation: Add molecular iodine.
Reaction: Heat to 100°C in a sealed tube (to prevent iodine sublimation).
Mechanism: Iodine activates the alkyne/ketone for nucleophilic attack by the amine, followed by oxidative aromatization driven by DMSO/I2.[1]
Outcome: The C–I bond on the aryl ring remains untouched because no metal is present to insert into it, and the conditions are not acidic enough for protodeiodination.[1]
Part 4: Data Summary & Comparison
Parameter
Traditional Skraup
Modified Mild Protocol (Recommended)
Gould-Jacobs (Thermal)
Acid Catalyst
Conc.
TFA or Acetic Acid
None (Thermal)
Temperature
>150°C (Exothermic)
60–80°C
250°C
Oxidant
Nitrobenzene ()
Air / / Chloranil
Air
Deiodination Risk
High (Protodeiodination)
Low
Medium (Radical Cleavage)
Iodine Retention
< 40%
> 85%
60–70% (without radical scavenger)
Part 5: References
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway. National Institutes of Health (PMC).[1] Available at: [Link][1]
Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. ResearchGate. Available at: [Link]
Conrad-Limpach Synthesis of Quinolines: Solvent Effects. National Institutes of Health (PMC).[1] Available at: [Link][1]
Recent Progress in Palladium-Catalyzed Quinoline Formation. MDPI Molecules. Available at: [Link][1]
Technical Support Center: Troubleshooting Solubility of 8-Iodo-5-(trifluoromethyl)quinoline in Polar Solvents
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the severe solubility challenges of 8-Iodo-5-(trifluoromethyl)quinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the severe solubility challenges of 8-Iodo-5-(trifluoromethyl)quinoline .
Part 1: The Physicochemical Root Cause
Standard quinoline derivatives often dissolve in polar protic solvents or acidic aqueous media due to the basicity of the quinoline nitrogen (pKa ~4.9). However, 8-Iodo-5-(trifluoromethyl)quinoline presents a "worst-case scenario" for polar solvation due to three compounding factors:
Extreme Lipophilicity (High logP): The trifluoromethyl (-CF
) group at the 5-position creates a highly hydrophobic, "Teflon-like" shield. Simultaneously, the heavy iodine atom drastically increases the molecular volume and overall lipophilicity.
Deactivated Nitrogen: The strong electron-withdrawing nature of the -CF
group pulls electron density away from the aromatic core, severely dampening the basicity of the quinoline nitrogen.
Steric Shielding: The iodine atom at the 8-position sits directly adjacent to the quinoline nitrogen (position 1). This massive steric bulk physically blocks water molecules from solvating the nitrogen and severely inhibits protonation.
Consequently, traditional pH-adjustment strategies fail. To achieve workable concentrations in polar solvents, you must pivot to advanced formulation techniques like co-solvency, micellar encapsulation, or cyclodextrin complexation 1.
Part 2: FAQs & Troubleshooting Guide
Q1: I tried lowering the pH to protonate the quinoline nitrogen, but the compound still won't dissolve in water. Why?A1: While pH adjustment is a textbook method for solubilizing basic quinolines 1, it is completely ineffective for 8-Iodo-5-(trifluoromethyl)quinoline. The inductive electron withdrawal from the -CF
and -I groups drops the pKa of the nitrogen well below physiological relevance (likely < 2.0). Furthermore, the 8-iodo group sterically hinders the nitrogen. To protonate this compound, you would need dangerously acidic conditions that are incompatible with biological assays or standard polar organic reactions.
Q2: My compound dissolves perfectly in 100% DMSO, but immediately crashes out ("DMSO shock") when diluted into my aqueous assay buffer. How do I prevent this?A2: This precipitation occurs because you have exceeded the compound's kinetic solubility limit in the final aqueous mixture 1. When the DMSO diffuses into the water, the hydrophobic molecules rapidly aggregate due to the hydrophobic effect. To prevent this, never inject the aqueous buffer into the DMSO. Instead, pre-dilute the DMSO stock with a bridging polar solvent (like PEG-400), and add it dropwise into a rapidly vortexing aqueous buffer to prevent localized high concentrations.
Q3: Which surfactants are best suited for highly fluorinated quinolines?A3: Fluorinated compounds exhibit unique solvophobic behaviors. Literature on heavily trifluoromethylated quinolines demonstrates that nonionic surfactants with amine-oxide or polyoxyethylene heads (e.g., DDAO, Brij-35) often provide superior molar solubilization ratios compared to standard anionic or cationic surfactants 2. The nonionic micellar core accommodates the bulky iodo- and CF
-groups without electrostatic repulsion.
Q4: My downstream cell-based assay cannot tolerate high DMSO or surfactants. What is the most inert solubilization method?A4: For sensitive in vitro or in vivo applications, Cyclodextrin Inclusion Complexation is the gold standard 3. Using Hydroxypropyl-
-cyclodextrin (HP--CD) allows the lipophilic 8-Iodo-5-(trifluoromethyl)quinoline to slip into the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior maintains excellent solubility in polar solvents.
Part 3: Quantitative Data & Solubilization Strategies
Solubilization Strategy
Mechanism of Action
Max Aqueous Concentration (Est.)
Biological Assay Compatibility
Key Limitations
Co-solvent (DMSO/PEG)
Modulates bulk dielectric constant
Low to Medium (10-50 µM)
Low (DMSO toxicity >1% v/v)
High risk of precipitation upon dilution
Nonionic Surfactant (DDAO)
Micellar core encapsulation
Medium to High (100-500 µM)
Moderate (Membrane disruption)
May interfere with lipid-based targets
Cyclodextrin (HP--CD)
Host-guest inclusion complex
High (>1 mM)
Excellent (FDA approved)
Requires high molar excess of cyclodextrin
pH Adjustment (Acidic)
Nitrogen protonation
Negligible
N/A
Fails due to low pKa and steric hindrance
Part 4: Standard Operating Protocols (Self-Validating Systems)
Protocol A: Kinetic Solubilization via Co-Solvent Step-Down
Objective: Achieve a working concentration in polar media without triggering "DMSO shock".
Stock Preparation: Dissolve 8-Iodo-5-(trifluoromethyl)quinoline in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate for 5 minutes at 37°C to ensure complete dissolution.
Intermediate Dilution: Dilute the 10 mM stock 1:10 into Polyethylene Glycol 400 (PEG-400) to create a 1 mM intermediate stock. Mix thoroughly.
Aqueous Integration: Place your target polar solvent (e.g., PBS or water) on a magnetic stirrer at 500 RPM.
Dropwise Addition: Using a micropipette, add the intermediate stock dropwise into the vortex center of the aqueous buffer to reach your final desired concentration (e.g., 10 µM).
Self-Validation (Verification): Measure the absorbance of the final solution at 600 nm using a microplate reader. An absorbance >0.05 indicates light scattering from nano-precipitation, meaning the kinetic solubility limit was exceeded 1. If scattering occurs, lower the final target concentration.
Protocol B: Preparation of HP-
-CD Inclusion Complexes
Objective: Create a stable, surfactant-free aqueous solution.
Carrier Solution: Prepare a 20% (w/v) solution of HP-
-CD in ultra-pure water or your chosen polar solvent.
Compound Addition: Add 8-Iodo-5-(trifluoromethyl)quinoline powder directly to the cyclodextrin solution. Aim for a 1:10 molar ratio of drug to cyclodextrin.
Equilibration: Stir the suspension vigorously at room temperature for 48 hours. The prolonged time is required for the solid drug to partition into the cyclodextrin cavities 3.
Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble drug.
Self-Validation (Quantification): Analyze the clear filtrate via HPLC-UV against a standard curve (prepared in 100% organic solvent) to determine the exact concentration of the solubilized complex.
Part 5: Visualizations
Decision matrix for solubilizing highly lipophilic quinolines based on assay tolerance.
Mechanistic pathways for encapsulating bulky, hydrophobic quinoline derivatives.
References
BenchChem.Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem Technical Support.
ResearchGate.Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants.
National Center for Biotechnology Information (PMC).
Technical Support Center: Troubleshooting 8-Iodo-5-(trifluoromethyl)quinoline Reactivity
Welcome to the Technical Support Center for 8-Iodo-5-(trifluoromethyl)quinoline . This highly functionalized building block is a powerful scaffold for drug development, but its unique electronic topography makes it highl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-Iodo-5-(trifluoromethyl)quinoline . This highly functionalized building block is a powerful scaffold for drug development, but its unique electronic topography makes it highly sensitive to basic conditions.
As an Application Scientist, I have designed this guide to move beyond simply listing "what goes wrong" to explaining the chemical causality behind these failures. By understanding the mechanistic interplay between the electron-withdrawing trifluoromethyl (-CF
) group, the electron-deficient quinoline core, and the labile C8-iodo bond, you can rationally design productive, high-yielding synthetic workflows.
Part 1: Core Troubleshooting & Mechanistic FAQs
Q1: Why do I observe complete consumption of my starting material but no desired product when using strong amide bases (e.g., LDA, LiHMDS)?
The Causality: Strong, non-nucleophilic bases abstract the relatively acidic proton at the C7 position. The C7 proton's acidity is enhanced by the electron-deficient quinoline ring and the inductive effect of the adjacent C8-iodine. Once deprotonation occurs, the excellent leaving-group ability of iodine facilitates a rapid elimination, generating a highly reactive 7,8-quinolyne (aryne) intermediate [1]. This aryne will indiscriminately react with any nucleophile in the system or undergo rapid oligomerization, leading to intractable black tar.
The Solution: Strictly avoid strong deprotonating bases (pK
> 25). If your protocol requires deprotonation of a coupling partner, pre-form the nucleophile in a separate vessel or utilize milder, kinetically incompetent bases (e.g., CsCO) that cannot deprotonate the C7 position.
Q2: I am using sodium methoxide (NaOMe) to facilitate a reaction, but LC-MS shows a mass adduct corresponding to the loss of iodine and addition of an alkoxy group. Is this SNAr?
The Causality: Yes. The synergistic electron-withdrawing effects of the quinoline nitrogen and the C5-CF
group severely lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This activates the C8 position toward Nucleophilic Aromatic Substitution (SAr) . Alkoxide bases act as potent nucleophiles, attacking the C8 carbon to form a Meisenheimer complex, followed by the expulsion of the iodide anion[2].
The Solution: Switch from nucleophilic bases to non-nucleophilic alternatives. If an alkoxide is strictly necessary for your catalytic cycle, use sterically hindered bases like KOtBu at cryogenic temperatures (-78°C) to kinetically disfavor the SAr pathway.
Q3: I am using aqueous sodium hydroxide (NaOH) to saponify an ester elsewhere on my molecule, but NMR indicates my -CF
group is degrading. Why?
The Causality: While -CF
groups on unactivated aliphatic chains are highly stable, a -CF group on an electron-deficient heteroaromatic ring is susceptible to base-catalyzed hydrolysis. The hydroxide ion attacks the highly electrophilic carbon of the -CF group. Driven by the thermodynamic stability of the resulting products, this leads to the sequential elimination of fluoride ions and the ultimate formation of a C5-carboxylic acid[3].
The Solution: Saponification must be performed under strictly controlled, mild conditions (e.g., LiOH in THF/HO at 0°C) and monitored closely to prevent over-hydrolysis.
Part 2: Quantitative Data Presentation
To aid in rational reaction design, the following table summarizes the compatibility of 8-Iodo-5-(trifluoromethyl)quinoline with various classes of bases.
Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling at C8
To utilize the C8-I bond productively while preserving the base-sensitive C5-CF
group, a mild, self-validating catalytic system is required. This protocol utilizes KCO, which provides sufficient basicity to activate the boronic acid via the "boronate mechanism" without deprotonating C7 or attacking the CF group.
(0.05 equiv) — Causality: The bulky bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination, outcompeting background degradation.
Base: K
CO (2.0 equiv)
Solvent: 1,4-Dioxane / H
O (4:1 v/v)
Step-by-Step Methodology:
Preparation: In a rigorously dried Schlenk flask, add the quinoline substrate, aryl boronic acid, and K
CO.
Solvation & Degassing: Add the 1,4-Dioxane/H
O solvent mixture. Degas the suspension via three standard freeze-pump-thaw cycles.
Self-Validation Checkpoint: The solution should remain clear/pale yellow. Immediate darkening prior to catalyst addition indicates the presence of reactive impurities or premature base-mediated degradation.
Catalyst Addition: Backfill the flask with Argon. Quickly add the Pd(dppf)Cl
catalyst.
Causality: Adding the Pd(II) catalyst after degassing prevents the premature oxidation of the phosphine ligands by dissolved O
, which would kill the catalytic cycle and leave the substrate vulnerable to prolonged base exposure.
Reaction Execution: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
Self-Validation Checkpoint: The disappearance of the starting material (UV active, R
~0.6) and the appearance of a new, highly fluorescent blue spot under 365 nm UV indicates successful productive coupling rather than aryne polymerization (which appears as baseline streaking).
Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash immediately with saturated aqueous NH
Cl.
Causality: NH
Cl safely neutralizes the KCO buffer. This immediately halts any potential slow-acting base-mediated SAr or hydrolysis pathways that could occur during the concentration of the crude mixture.
Part 4: Mechanistic Visualization
The following diagram maps the divergent reactivity of 8-Iodo-5-(trifluoromethyl)quinoline based on the basic conditions applied.
Reaction pathways of 8-Iodo-5-(trifluoromethyl)quinoline under various basic conditions.
Kozachuk, D.N., et al. "Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance." ResearchGate. Available at:[Link]
Kikushima, K., et al. "Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I(III) and ortho C–H Bonds." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Residual Metal Impurities (Pd, Cu, Fe)
Document ID: TSC-PUR-8I5TFQ-001
Status: Active
Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Introduction & Critical Constraints
User: Why is purifying this specific scaffold (8-Iodo-5-(trifluoromethyl)quinoline) more difficult than standard heterocycles?
Support Scientist:
Purifying 8-Iodo-5-(trifluoromethyl)quinoline presents a "double-bind" scenario due to two competing chemical functionalities:
The Basic Nitrogen (Quinoline Core): The pyridine-like nitrogen (pKa ~4.9) acts as a Lewis base. It can non-specifically bind to acidic silanol groups on silica gel or acidic scavenger resins (like sulfonic acids), leading to yield loss.
The Labile C-I Bond: The Carbon-Iodine bond at position 8 is highly reactive. If you apply excessive heat (>50°C) while residual Palladium (Pd) is still present, you risk triggering a Pd-catalyzed homocoupling (dimerization) or de-iodination.
The Goal: Reduce metal content to <10 ppm (ICH Q3D Oral Limit) without degrading the C-I bond or losing the basic product to the scavenger matrix.
Diagnostic & Assessment (Triage)
User: I suspect metal contamination. How do I confirm the species and load before choosing a scavenger?
Support Scientist:
Do not rely on color alone. While Pd often appears dark/brown and Cu blue/green, colloidal metals can be invisible.
Quantitative:ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard. Ensure your digestion protocol (aqua regia or microwave) completely solubilizes the hydrophobic
group.
Quick Screen:XRF (X-ray Fluorescence) is faster but can be interfered with by the high Iodine content in your molecule (Matrix effects). Note: You must calibrate your XRF specifically for high-iodine matrices to avoid false positives/negatives.
Scavenger Selection Strategy
User: Which scavenger should I use? I usually just grab silica.
Support Scientist:
Standard silica is insufficient for high-affinity metal removal and may irreversibly bind your basic quinoline. You require functionalized silica or macroporous resins .
Refer to the Decision Matrix below to select the correct scavenger based on the metal impurity and your solvent system.
Figure 1: Scavenger Selection Matrix. Note: For 8-Iodo-5-(trifluoromethyl)quinoline, avoid strong sulfonic acid scavengers (SCX) to prevent yield loss via protonation of the quinoline nitrogen.
Experimental Protocol: The "Safe-Scavenge" Workflow
User: Can you provide a step-by-step protocol that protects the C-I bond?
Support Scientist:
Yes. This protocol prioritizes "Low Temperature / High Surface Area" to prevent thermal degradation.
Prerequisites:
Solvent: THF, Ethyl Acetate, or DCM (Avoid DMF/DMSO if possible; they compete for metal binding).
Scavenger: SiliaMetS® Thiol (for Pd) or Diamine (for Cu).
Stoichiometry: 4–8 equivalents relative to the residual metal (not the product).
Step-by-Step Procedure:
Dissolution: Dissolve the crude 8-Iodo-5-(trifluoromethyl)quinoline in THF (10 volumes). Ensure complete solubility.
Loading: Add the selected scavenger (e.g., SiliaMetS® Thiol).
Calculation: If you have 1000 ppm Pd, that is ~1 mol% Pd. Add 5–10 wt% of scavenger relative to the mass of the product.
Incubation (The Critical Step):
Standard: Stir at 20–25°C for 4–12 hours .
Warning: Do NOT heat >45°C. Heating this specific iodide with residual Pd can trigger homocoupling.
Filtration: Filter the suspension through a 0.45 µm PTFE pad or Celite®.
Tip: Wash the filter cake with 2 volumes of THF to recover adsorbed product.
Analysis: Evaporate a small aliquot and test via ICP-MS.
Target: <10 ppm (Oral) or <1 ppm (Parenteral).
Troubleshooting & FAQs
Q1: I used the Thiol scavenger, but my Pd levels are still >50 ppm. What now?A: This usually indicates the Pd is "protected" by a strong ligand (like dppf or phosphines) from the synthesis step.
The Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine) . The DMT functionality is more aggressive and can displace bulky phosphine ligands that simple Thiols cannot.
Alternative: Add a small amount of Activated Carbon (C-533) alongside the silica scavenger. The carbon adsorbs the bulky complex, while the silica scavenges the free metal.
Q2: I lost 20% of my product yield on the scavenger. Is it sticking?A: Yes, the basic quinoline nitrogen is likely interacting with residual silanols on the silica backbone.
The Fix: Add 1–2% Triethylamine (Et3N) to your solvent during the scavenging step. This "blocks" the acidic sites on the silica, forcing the scavenger to bind only the metal.
Rescue: Wash the used scavenger filter cake with MeOH containing 5%
(7N in MeOH) to release your product.
Q3: My product turned purple during scavenging. What happened?A: Purple discoloration is the tell-tale sign of Iodine liberation (
) .
Cause: You likely heated the reaction too long or exposed it to light, causing the C-I bond to homolyze or undergo oxidative addition with the residual metal.
The Fix: Immediately stop. Wash the organic phase with 10% Sodium Thiosulfate (
) solution to reduce the free iodine (purple colorless). Repeat the scavenging at 4°C (cold room) to prevent further degradation.
Q4: Can I use crystallization instead of scavengers?A: Crystallization is risky for this molecule. Lipophilic impurities (like Pd-phosphine complexes) often co-crystallize with lipophilic fluorinated molecules (
group). Scavenging before the final crystallization is the most robust strategy.
Data Summary: Scavenger Efficiency
Metal Impurity
Recommended Scavenger
Alternate Scavenger
pH Constraint
Temp Limit (for Iodo-Quinoline)
Palladium (Pd)
SiliaMetS® Thiol
SiliaMetS® DMT
Neutral
< 45°C
Copper (Cu)
SiliaMetS® Diamine
SiliaMetS® Imidazole
Basic OK
< 60°C
Iron (Fe)
SiliaMetS® AMPA
Activated Carbon
Avoid Acidic
< 60°C
Zinc (Zn)
SiliaMetS® TAAC
SiliaMetS® Diamine
Neutral
< 60°C
References
ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2). Link
SiliCycle Inc. Metal Scavenging Solutions for the Pharmaceutical Industry.[1] Application Note: Removal of Palladium from API. Link
Biotage. Strategies for Metal Removal in Organic Synthesis. White Paper: Comparison of Resins vs. Silica Scavengers. Link
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
1H NMR spectrum analysis of 8-Iodo-5-(trifluoromethyl)quinoline
This guide provides a technical analysis of the 1H NMR spectrum for 8-Iodo-5-(trifluoromethyl)quinoline , designed for researchers requiring rigorous structural verification. It synthesizes theoretical chemical shift pri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the 1H NMR spectrum for 8-Iodo-5-(trifluoromethyl)quinoline , designed for researchers requiring rigorous structural verification. It synthesizes theoretical chemical shift principles with empirical data from analogous quinoline scaffolds to establish a self-validating identification protocol.
Publish Comparison Guide
Executive Summary: The Structural Challenge
In the synthesis of trifluoromethyl-substituted quinolines, particularly via Skraup or Doebner-Miller type cyclizations, regioisomerism is a persistent challenge. Distinguishing 8-Iodo-5-(trifluoromethyl)quinoline (Target) from its inverse isomer 5-Iodo-8-(trifluoromethyl)quinoline or the mono-substituted precursors is critical for downstream SAR (Structure-Activity Relationship) validity.
This guide defines the specific spectral fingerprints—chemical shifts (
), splitting patterns (), and coupling —required to confirm the 5,8-substitution pattern.
Theoretical Structural Analysis
Before analyzing the spectrum, we must map the proton environment. The quinoline core contains 7 protons. Substituents at positions 5 and 8 remove two protons, leaving a distinct 5-spin system divided into two isolated spin networks.
Proton Environment Map
Ring A (Pyridine): Protons H2, H3, H4. (Unsubstituted).
Ring B (Benzene): Protons H6, H7. (Positions 5 and 8 are blocked).[1]
Key Electronic Effects
5-Trifluoromethyl (
): Strongly electron-withdrawing.
Effect on H4: Significant downfield shift due to the peri-effect (spatial proximity of the lone pairs on F to H4).
Effect on H6: Downfield shift (ortho-deshielding).
8-Iodo (
): Large, polarizable halogen.
Effect on H7: Deshielding due to steric compression and anisotropy (heavy atom effect), though less inductive withdrawal than Br or Cl.
Effect on H2: Minimal long-range effect.
Comparative Spectral Data
The following table contrasts the target molecule with its most likely impurities and isomers. Values are estimated (
ppm) based on substituent chemical shift additivity rules in .
Table 1: Chemical Shift Fingerprint Comparison (
, 400 MHz)
Proton
Target: 8-Iodo-5-(CF3)
Isomer: 5-Iodo-8-(CF3)
Precursor: 8-Iodoquinoline
Signal Type
Diagnostic Value
H2
9.10 - 9.15
9.10 - 9.15
9.05
dd
Low (N-adjacent, always downfield)
H3
7.60 - 7.65
7.60 - 7.65
7.50
dd
Low
H4
8.50 - 8.60
8.30 - 8.40
8.15
d/m
High (Peri-effect from 5-CF3)
H5
-- (Substituted)
-- (Substituted)
7.90 (d)
--
Critical (Absence confirms 5-subst.)
H6
7.90 - 8.00
8.10 - 8.20
7.55 (t)
d
High (Part of AB system)
H7
8.20 - 8.30
7.80 - 7.90
8.20 (d)
d
High (Part of AB system)
H8
-- (Substituted)
-- (Substituted)
--
--
--
Note: In the Target, H6 and H7 appear as a pair of doublets (AB system) with an ortho-coupling constant (
). In the Precursor (8-Iodoquinoline), H5/H6/H7 form an AMX or ABX system (doublet-triplet-doublet pattern).
Detailed Analysis & Logic
A. The "Peri-Effect" Marker (H4)
The most distinct feature of a 5-substituted trifluoromethyl quinoline is the shift of H4 .
Mechanism: The bulk and electron density of the
group at position 5 spatially interact with H4.
Observation: Expect H4 to shift downfield to ~8.5+ ppm .
Differentiation: If the
is at position 8 (Isomer), H4 is far away and will appear closer to 8.3 ppm .
B. The Benzene Ring Pattern (H6/H7)
Target (8-I, 5-CF3): You will see two doublets in the 7.8–8.3 ppm range. This confirms para-substitution on the benzene ring (positions 5 and 8 occupied).
Impurity (8-Iodoquinoline): You will see three signals (d, t, d) for H5, H6, H7.[2] The presence of a triplet (or dd appearing as t) at ~7.5 ppm (H6) indicates the 5-position is unsubstituted.
C. 19F-1H Coupling
The
group often couples to protons.
Through-Bond: H6 (ortho to
) may appear as a quartet of doublets or show broadening due to coupling (~1-2 Hz).
Through-Space: H4 may also show broadening due to the peri-interaction.
Experimental Protocol
Sample Preparation
Solvent:
is recommended over for quinolines. Quinolines tend to stack (aggregation) in non-polar solvents like chloroform, which can cause concentration-dependent chemical shift variations. breaks these aggregates, yielding sharper peaks.
Concentration: 5-10 mg in 0.6 mL solvent.
Acquisition Parameters
Pulse Sequence: Standard 1H zg30.
Scans (NS): 16-64 (Sufficient for >5 mg).
Spectral Width: -2 to 14 ppm (Capture acidic impurities).
D1 (Relaxation Delay): >2.0s (Ensure integration accuracy of aromatic protons).
Decision Logic for Identification
The following diagram illustrates the logical flow to confirm the structure and rule out isomers.
Caption: Decision tree for distinguishing 8-Iodo-5-(trifluoromethyl)quinoline from precursors and regioisomers based on proton count and chemical shift logic.
References
Beilstein Journals. Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline. (Data for 2- and 4-CF3 quinoline shifts).
Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines. (Data for 8-iodoquinoline shifts).
BenchChem. 1H NMR Characterization of Substituted Quinolines. (General quinoline shift assignments and substituent effects).
University of North Carolina Wilmington. Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. (Solvent and stacking effects).
National Institutes of Health (PubChem). 8-Hydroxy-5-iodoquinoline Spectral Data. (Analogous substitution patterns).
19F NMR Characterization of 5-(Trifluoromethyl)quinoline Derivatives: A Technical Comparative Guide
Part 1: Executive Summary & Strategic Importance The 5-(trifluoromethyl)quinoline scaffold represents a privileged structure in modern drug discovery, serving as a critical bioisostere for lipophilic metabolic blockers....
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Importance
The 5-(trifluoromethyl)quinoline scaffold represents a privileged structure in modern drug discovery, serving as a critical bioisostere for lipophilic metabolic blockers. Unlike its 6-, 7-, or 8-position isomers, the 5-position offers a unique steric and electronic vector that often dictates binding affinity in kinase inhibitors and antimalarials.
This guide provides an objective, data-driven comparison of 19F NMR spectroscopy against alternative characterization methods for this specific scaffold. While Mass Spectrometry (MS) provides sensitivity and 1H NMR provides structural connectivity, 19F NMR is established here as the superior method for quantitative purity assessment (qNMR) and regio-isomeric differentiation due to its 100% natural abundance, wide chemical shift dispersion, and lack of background interference.
Part 2: Comparative Performance Analysis
Isomeric Distinction: The "Product" vs. Alternatives
In the synthesis of trifluoromethylquinolines (often via Skraup or Friedländer cyclization), regio-isomeric mixtures are common. 1H NMR in the aromatic region (7.0–9.0 ppm) is often crowded. 19F NMR offers immediate, unambiguous resolution.
Table 1: 19F NMR Chemical Shift Comparison of Trifluoromethylquinoline Isomers
Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)
Isomer (Alternative)
(ppm)
Electronic Environment Note
5-(trifluoromethyl)quinoline
-59.44
Shielded by peri-interaction with H4; inductive pull from N.
8-(trifluoromethyl)quinoline
-60.57
Deshielded by proximity to N lone pair; peri-interaction with H1.
6-(trifluoromethyl)quinoline
-62.93
Meta to Nitrogen; less inductive influence.
5,8-di(trifluoromethyl)quinoline
-59.96, -61.06
Distinct doublets or singlets depending on resolution.
Technical Insight: The ~1.1 ppm difference between the 5- and 8-isomers is diagnostic. The 5-CF
group typically resonates downfield relative to the 6-isomer but upfield relative to the 8-isomer in many derivatives, though this is solvent-dependent. The specific value of -59.44 ppm is the gold standard anchor point for the unsubstituted 5-isomer.
Methodological Comparison: 19F NMR vs. Conventional Techniques
Table 2: Characterization Performance Matrix
Feature
19F NMR (Recommended)
1H NMR
LC-MS (Q-TOF)
Specificity
High: No background signals in biological/organic matrices.
Medium: Solvent peaks and aromatic overlap common.
High: Mass-specific, but isomers often have identical m/z.
Quantitation (qNMR)
Excellent: Uniform response factor (no NOE required if D1 is sufficient).
Good: Requires careful integration; impurities often overlap.
Variable: Ionization efficiency varies; requires standard curves.
Sample Prep
Minimal: Dissolve and shoot.
Minimal: Dissolve and shoot.
Moderate: Filtration, dilution, buffer selection.
Structural Insight
Targeted: Reports on electronic environment of CF3.
Global: Reports on all protons; better for scaffold connectivity.
Formula Only: Cannot distinguish 5- vs 8-isomer easily.
Part 3: Optimized Experimental Protocols
To achieve the precision required for drug development (e.g., <1% impurity detection), the following self-validating protocol must be strictly adhered to.
Sample Preparation & Internal Standards
Solvent:CDCl₃ is preferred for baseline resolution. Methanol-d₄ causes a solvent-induced shift (typically 0.5–1.0 ppm upfield) and should be noted if used.
Internal Standard (IS): For qNMR, use
-trifluorotoluene (TFT) ( -63.7 ppm). It is chemically inert and resonates close to the analyte (-59.4 ppm) to minimize excitation bandwidth errors, unlike TFA (-76.5 ppm) which is too far removed.
Acquisition Parameters (The "Trustworthiness" Pillar)
Pulse Sequence: zgig (inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for accurate integration.
Spectral Width (SW): 50 ppm (centered at -62 ppm) is sufficient for the specific isomer, but use 200 ppm (-20 to -220 ppm) for initial screening to catch inorganic fluorides.
Relaxation Delay (D1):
for Ar-CF is typically 1.5–2.5 seconds.
Protocol: Set D1 ≥ 15 seconds (
) to ensure >99% magnetization recovery.
Self-Validation: Run the experiment with D1=10s and D1=20s. If integrals change by >1%, increase D1.
Part 4: Workflow Visualization
The following diagram outlines the logical flow for synthesizing and characterizing the 5-CF3 derivative, highlighting the critical decision points where 19F NMR is mandatory.
Caption: Workflow for the isolation and validation of 5-(trifluoromethyl)quinoline, emphasizing the iterative use of 19F NMR for isomeric filtration.
Part 5: Scientific Causality & Data Interpretation
Why the 5-Position Shifts Downfield
The chemical shift of -59.44 ppm for the 5-isomer is characteristic of a CF
group in a "pseudo-peri" relationship with the proton at C4. However, the dominant factor is the electron-withdrawing nature of the pyridine ring nitrogen.
8-position (-60.57 ppm): The CF
is closer to the nitrogen lone pair, but the geometry allows for different shielding cone effects.
5-position (-59.44 ppm): This position is electronically coupled to the nitrogen via resonance (para-like relationship in the fused system), leading to a distinct deshielding relative to the 6-isomer (-62.93 ppm), which is meta-like and electronically disconnected from the nitrogen's inductive pull.
Coupling Constants
While the chemical shift is the primary identifier, the carbon-fluorine coupling constants (
) confirm the presence of the CF group attached to the aromatic ring.
: Generally not resolved in 1H NMR unless high-field (600 MHz+) due to broadening, but can appear as ~0.5–1.0 Hz broadening in the H4 proton signal.
References
Chemical Shift Data & Synthesis
Koike, T., & Akita, M. (2014). The effect of photocatalyst excited state lifetime on the rate of photoredox catalysis. Royal Society of Chemistry (RSC) Advances.
Source: [Link] (Supplementary Information confirms
-59.44 ppm for 5-CF3 and -60.57 ppm for 8-CF3).
qNMR Methodology
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.
Source: [Link] (Foundational text for qNMR relaxation parameters).
General 19F NMR Reference Standards
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Advanced Mass Spectrometry Fragmentation Profiling of 8-Iodo-5-(trifluoromethyl)quinoline: A Comparative Guide
Executive Summary In medicinal chemistry, the quinoline scaffold is a privileged structure. The functionalization of this core—specifically in 8-Iodo-5-(trifluoromethyl)quinoline —creates a highly versatile building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the quinoline scaffold is a privileged structure. The functionalization of this core—specifically in 8-Iodo-5-(trifluoromethyl)quinoline —creates a highly versatile building block. The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the C8-Iodine serves as a highly reactive site for palladium-catalyzed cross-coupling reactions.
However, analyzing this compound via tandem mass spectrometry (LC-MS/MS) presents unique challenges. The extreme lability of the carbon-iodine (C-I) bond, combined with the electron-withdrawing nature of the -CF3 group, dictates a highly specific fragmentation cascade. This guide objectively compares the mass spectrometric performance of 8-Iodo-5-(trifluoromethyl)quinoline against its bromo- and chloro-alternatives, providing researchers with the mechanistic causality and self-validating protocols required for accurate bioanalytical quantification.
Structural Dynamics & Ionization Principles
To optimize detection, we must first understand the intrinsic molecular physics governing the analyte.
Protonation Dynamics: In positive Electrospray Ionization (ESI+), the quinoline nitrogen is the primary site of protonation. The addition of a volatile organic acid (e.g., formic acid) to the mobile phase is critical to drive the formation of the [M+H]+ precursor ion at m/z 324[1].
Isotopic Simplicity: Unlike chlorine or bromine, iodine is monoisotopic (
natural abundance is 100%). Therefore, 8-Iodo-5-(trifluoromethyl)quinoline yields a single, sharp precursor mass without the complex M/M+2/M+4 isotopic clusters that dilute the signal intensity of chlorinated or brominated analogs[2].
Bond Dissociation Energy (BDE): The C-I bond is exceptionally weak (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-F (~116 kcal/mol). This energetic disparity dictates that the expulsion of iodine is always the primary fragmentation event during Collision-Induced Dissociation (CID).
Comparative MS Performance: Halogenated Analogs
When selecting a halogenated quinoline for synthetic scale-up or pharmacokinetic tracking, the choice of halogen drastically alters the mass spectrometer's tuning parameters. The table below summarizes the quantitative differences in fragmentation behavior.
Analog
Precursor Ion [M+H]+
Isotopic Signature
Primary Neutral Loss
C-X Bond Dissociation Energy
Optimal CID Energy (CE)
8-Iodo-5-(CF3)quinoline
m/z 324
100% M (Monoisotopic)
-I• (127 Da)
~65 kcal/mol
10 - 15 eV
8-Bromo-5-(CF3)quinoline
m/z 276, 278
1:1 (M : M+2)
-Br• (79/81 Da)
~81 kcal/mol
20 - 25 eV
8-Chloro-5-(CF3)quinoline
m/z 232, 234
3:1 (M : M+2)
-HCl (36 Da)
~96 kcal/mol
30 - 40 eV
Performance Insight: The iodo-variant offers the highest sensitivity in Multiple Reaction Monitoring (MRM) assays because 100% of the ion current is concentrated in a single precursor isotope, and the low CE required for fragmentation minimizes secondary, non-specific background noise.
Fragmentation Mechanisms (The "Why")
Understanding the specific fragment ions is critical for structural elucidation and avoiding cross-talk in multiplexed assays.
Primary Cleavage (The Halogen Effect): Upon entering the collision cell, the highly labile C-I bond undergoes homolytic cleavage. This expels an iodine radical (I•, 127 Da), generating a radical cation [M+H - I•]+• at m/z 197. While ESI typically favors even-electron ions, the loss of halogen radicals is a well-documented exception driven by the stability of the resulting aromatic system[2]. A competing pathway involves the loss of HI (128 Da) to form an even-electron ion at m/z 196.
Secondary Cleavage (Fluorine Expulsion): The m/z 197 radical cation subsequently undergoes the loss of hydrogen fluoride (HF, 20 Da) to yield m/z 177. This is driven by the strong electronegativity of fluorine abstracting a proton from the adjacent aromatic ring.
Tertiary Cleavage (Quinoline Ring Opening): The quinoline core characteristically fragments via the neutral loss of hydrogen cyanide (HCN, 27 Da)[3]. This requires higher collision energies and yields a stable m/z 169 fragment from the m/z 196 intermediate. Proximity effects and cyclic ion stabilization heavily govern these deep-structural fragmentations[4].
Fragmentation Pathway Visualization
Fig 1: CID MS/MS fragmentation pathway of 8-Iodo-5-(trifluoromethyl)quinoline.
To ensure absolute trustworthiness in your data, do not blindly apply standard peptide or small-molecule tuning methods to this compound. The following protocol incorporates internal validation checks specifically designed for labile iodo-aromatics.
Step 1: Sample Preparation & Stability Check
Action: Prepare a 1 µg/mL tuning solution in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid ensures the quinoline nitrogen is fully protonated[1].
Self-Validation: Iodo-aromatics are highly susceptible to UV-induced photo-degradation. Store the sample in an amber vial . To validate sample integrity, run a full MS scan (Q1) prior to tuning; the presence of a strong m/z 197 peak in the Q1 scan (without collision gas) indicates the sample has already photo-degraded on the bench.
Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.
Causality: The -CF3 group imparts extreme lipophilicity to the molecule. Acetonitrile provides better elution efficiency and sharper peak shapes for fluorinated compounds than methanol.
Action: Set the Declustering Potential (DP) or Cone Voltage to a strictly low value (e.g., 20–30 V).
Causality: High source voltages will prematurely shatter the weak C-I bond before the ion ever reaches the first quadrupole.
Self-Validation: Monitor the m/z 324 → 324 pseudo-transition while ramping the DP from 10 V to 100 V. The voltage at which the signal sharply drops is your absolute maximum allowable source voltage.
Step 4: Collision Energy (CE) Ramping
Action: Infuse the standard and monitor the breakdown of m/z 324.
Parameters:
Quantifier MRM: 324.0 → 197.0 (CE: 15 eV) — Used for high-sensitivity quantification.
Qualifier MRM: 324.0 → 169.0 (CE: 35 eV) — Used for structural confirmation.
References
[2] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem. Available at:
[4] Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. PubMed (J Mass Spectrom). Available at:
[3] Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at:
[1] Ion fragmentation of small molecules in mass spectrometry. UAB.edu. Available at:
Comparing reactivity of 8-iodo vs 8-bromo-5-(trifluoromethyl)quinoline
The following guide provides an in-depth technical comparison of 8-iodo-5-(trifluoromethyl)quinoline and 8-bromo-5-(trifluoromethyl)quinoline . This analysis is designed for medicinal chemists and process engineers selec...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of 8-iodo-5-(trifluoromethyl)quinoline and 8-bromo-5-(trifluoromethyl)quinoline . This analysis is designed for medicinal chemists and process engineers selecting the optimal building block for functionalization at the 8-position.
Content Type: Technical Comparison & Selection Guide
Subject: Reactivity Profiling & Strategic Application in Drug Discovery
Executive Summary: The Selection Verdict
In the synthesis of complex quinoline scaffolds, the choice between the 8-iodo and 8-bromo variants of 5-(trifluoromethyl)quinoline is dictated by the specific downstream transformation required.
Select 8-Iodo-5-(trifluoromethyl)quinoline when:
Performing Lithium-Halogen Exchange . The rapid exchange rate at -78 °C is critical to outcompete nucleophilic attack on the electron-deficient pyridine ring or the trifluoromethyl group.
Executing Sterically Demanding Cross-Couplings . The weaker C–I bond facilitates oxidative addition with bulky Pd-catalysts where the 8-bromo analog may stall.
Verdict: The "High-Performance" reagent for sensitive or difficult metallation chemistry.
Select 8-Bromo-5-(trifluoromethyl)quinoline when:
Performing standard Suzuki-Miyaura or Buchwald-Hartwig couplings with unhindered partners.
Scaling up processes where cost and storage stability are prioritized over kinetic maximalism.
Verdict: The "Workhorse" reagent for robust, transition-metal catalyzed C–C and C–N bond formations.
Chemical Profile & Structural Logic
Both molecules share the electron-deficient 5-(trifluoromethyl)quinoline core. The 5-CF
group exerts a strong electron-withdrawing effect ( and effects), significantly altering the reactivity of the 8-position compared to unsubstituted quinoline.
Comparative Properties Table
Feature
8-Iodo-5-(trifluoromethyl)quinoline
8-Bromo-5-(trifluoromethyl)quinoline
C–X Bond Energy
~65 kcal/mol (Weaker)
~81 kcal/mol (Stronger)
Li-Halogen Exchange
Extremely Fast ( min at -78 °C)
Moderate ( min at -78 °C)
Oxidative Addition (Pd)
Facile (Rate-limiting step is often transmetallation)
Slower (Oxidative addition can be rate-limiting)
Stability
Light sensitive; prone to oxidation
Stable at RT; light tolerant
Primary Risk
Homocoupling during storage/reaction
Competing nucleophilic attack on ring during lithiation
The "5-CF3" Electronic Effect
The trifluoromethyl group at C5 depletes electron density from the benzene ring.
Enhanced Acidity: The C8–Li species is less basic than in unsubstituted quinoline, but the ring itself is more susceptible to nucleophilic attack (e.g., by n-BuLi) at the C2 or C4 positions.
Oxidative Addition: The electron-poor ring actually facilitates oxidative addition of Pd(0) into the C–X bond compared to electron-rich arenes, making the 8-bromo derivative surprisingly reactive in Suzuki couplings compared to its non-fluorinated counterparts.
Critical Workflow: Lithium-Halogen Exchange
This is the most differentiating reaction. The 8-iodo derivative is superior because its exchange rate with n-BuLi is orders of magnitude faster than the rate of side reactions (nucleophilic attack on the quinoline ring).
Mechanism & Pathway Analysis
The following diagram illustrates the kinetic competition between the desired lithiation and the undesired nucleophilic addition.
Figure 1: Kinetic competition in Lithium-Halogen exchange. The Iodo-derivative favors the green pathway; the Bromo-derivative risks the red pathway.
Experimental Protocol: Selective Lithiation of 8-Iodo-5-(trifluoromethyl)quinoline
Rationale: This protocol uses the rapid exchange of the iodide to generate the anion at -78 °C, avoiding the degradation associated with warmer temperatures required for the bromide.
Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add 8-iodo-5-(trifluoromethyl)quinoline (1.0 mmol, 323 mg) and anhydrous THF (10 mL).
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Ensure the internal temperature equilibrates (hold for 10 min).
Exchange: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 2 minutes via syringe pump or controlled manual addition.
Observation: A color change (often deep red/brown) indicates formation of the lithiated species.
Incubation: Stir at -78 °C for exactly 15 minutes .
Note: Do not extend beyond 30 mins. The electron-deficient ring destabilizes the C-Li bond over time.
Quench: Add the electrophile (e.g., DMF,
, or a ketone) (1.2 mmol) neat or in THF.
Warm-up: Allow the mixture to warm to 0 °C over 1 hour before quenching with saturated
.
Why 8-Bromo Fails Here: To achieve comparable exchange rates, 8-bromo analogs often require t-BuLi (2 equiv) or slightly warmer temperatures (-60 °C), both of which drastically increase the rate of nucleophilic attack on the pyridine ring or defluorination of the
group.
Cross-Coupling Reactivity (Suzuki-Miyaura)
In Palladium-catalyzed coupling, the difference is less binary but still significant for optimization.
Reaction Landscape[2]
8-Iodo: Reacts under mild conditions (RT to 60 °C). Compatible with weaker bases (
, ).
8-Bromo: Typically requires elevated temperatures (80–100 °C) or more active catalyst systems (e.g., SPhos, XPhos) to overcome the steric hindrance at the 8-position (peri-interaction with the quinoline nitrogen).
Representative Data: Suzuki Coupling Efficiency
Based on comparative reactivity of 8-haloquinolines [1, 2].
Figure 2: Decision logic for selecting the halide based on coupling conditions.
Synthesis & Availability
Understanding the source of these materials aids in planning.
Synthesis of 8-Iodo-5-(trifluoromethyl)quinoline:
Often prepared via the Sandmeyer reaction from 8-amino-5-(trifluoromethyl)quinoline. The amino precursor is accessible via reduction of the nitro-derivative or direct C-H trifluoromethylation of 8-aminoquinoline [4].
Caution: Residual copper salts from Sandmeyer synthesis can interfere with subsequent lithiation. Ensure thorough purification (silica plug/EDTA wash).
Synthesis of 8-Bromo-5-(trifluoromethyl)quinoline:
Accessible via direct bromination of 5-(trifluoromethyl)quinoline (though regioselectivity between 5 and 8 positions can be an issue if the 5-position is not already blocked; here it is blocked by
, directing bromination to the 8-position) [2].
References
Rust, H. S. (2021).[2] Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. University of South Dakota Honors Thesis. (Computational confirmation of 8-Iodo superiority for lithiation pathways). Link
Haddad, N. et al. (2011). Synthesis of Arylated Quinolines by Chemo- and Site-Selective Suzuki-Miyaura Reactions. Adv. Synth. Catal. (Demonstrates reactivity of 8-position in quinolines). Link
Bailey, W. F. & Patricia, J. J. (1988). The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. J. Organomet. Chem. (Foundational text on I vs Br exchange rates). Link
Beilstein J. Org. Chem. (2021).[2][3][4] Photophysical properties of new trifluoromethylated quinoline-phenol Schiff bases. (Details synthesis and stability of 5-CF3-quinoline derivatives). Link
Spectroscopic Profiling of 8-Iodo-5-(trifluoromethyl)quinoline: An IR Comparison Guide
Executive Summary & Chemical Context In modern medicinal chemistry and materials science, halogenated trifluoromethyl-quinolines are highly prized scaffolds. The trifluoromethyl (–CF₃) group enhances metabolic stability...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In modern medicinal chemistry and materials science, halogenated trifluoromethyl-quinolines are highly prized scaffolds. The trifluoromethyl (–CF₃) group enhances metabolic stability and lipophilicity, while halogens at the 8-position serve as critical reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
8-Iodo-5-(trifluoromethyl)quinoline is a particularly valuable intermediate. Compared to its brominated or unsubstituted counterparts, the carbon-iodine (C–I) bond is highly polarizable and exhibits superior reactivity in oxidative addition steps. However, verifying the structural integrity and distinguishing this compound from closely related analogs requires precise analytical techniques.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profiles of 8-Iodo-5-(trifluoromethyl)quinoline against alternative quinoline derivatives, detailing the causality behind peak shifts and providing a self-validating protocol for accurate spectral acquisition.
Comparative IR Spectroscopy: Peak Assignment & Causality
Infrared spectroscopy is a powerful tool for confirming the presence of specific functional groups. In halogenated trifluoromethyl-quinolines, the IR spectrum is dominated by the highly dipole-active C–F stretches, the aromatic quinoline framework, and the low-frequency C–X (halogen) stretches[2][3].
Quantitative Data Comparison
The following table summarizes the expected mid-IR absorption peaks, comparing 8-Iodo-5-(trifluoromethyl)quinoline with its primary synthetic alternatives.
Vibrational Mode
5-(Trifluoromethyl)quinoline
8-Bromo-5-(CF₃)quinoline
8-Iodo-5-(CF₃)quinoline
Intensity / Appearance
C–F Stretch (CF₃)
1115 – 1140 cm⁻¹
1115 – 1135 cm⁻¹
1110 – 1130 cm⁻¹
Very Strong, often split (sym/asym)
Quinoline Ring (C=C / C=N)
1570, 1620 cm⁻¹
1565, 1615 cm⁻¹
1560, 1610 cm⁻¹
Medium to Strong, sharp
Aromatic C–H Stretch
3050 – 3110 cm⁻¹
3050 – 3100 cm⁻¹
3050 – 3100 cm⁻¹
Weak to Medium, broad
C–X Stretch (Halogen)
N/A
650 – 690 cm⁻¹ (C–Br)
500 – 550 cm⁻¹ (C–I)
Weak to Medium, low frequency
Aromatic C–H Out-of-Plane
770 – 840 cm⁻¹
760 – 830 cm⁻¹
750 – 820 cm⁻¹
Strong, sharp
Mechanistic Insights & Causality (The "Why")
The Heavy Atom Effect on C–X Stretching: According to Hooke's Law for molecular oscillators, vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Because Iodine (126.9 g/mol ) is significantly heavier than Bromine (79.9 g/mol ), the C–I stretching vibration requires less energy and appears at a much lower frequency (500–550 cm⁻¹) compared to the C–Br stretch (650–690 cm⁻¹)[4]. In many standard FT-IR setups, the C–I stretch approaches the lower detection limit of the detector and can be obscured by out-of-plane ring bending.
Stability of the C–F Stretch: The –CF₃ group produces an intensely strong signal around 1110–1140 cm⁻¹ due to the large change in the dipole moment during the C–F bond stretching[2][5]. Notice that this peak remains relatively constant across all three compounds. This is because the –CF₃ group at the 5-position is electronically and sterically insulated from the halogen at the 8-position by the rigid bicyclic aromatic framework.
Bathochromic Shift in Ring Vibrations: The quinoline ring breathing modes (C=C and C=N stretches) occur in the 1500–1620 cm⁻¹ region[2]. As we move from the unsubstituted compound to Bromine, and then to Iodine, a slight bathochromic (low-frequency) shift is observed. This is caused by the competing inductive electron-withdrawing effects and the resonance-donating effects of the halogens, which subtly alter the force constants of the aromatic system.
To ensure absolute trustworthiness in your spectral data, mere data collection is insufficient. The protocol must be a self-validating system that actively prevents false positives caused by atmospheric interference or poor sample contact.
Equipment: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectrometer equipped with a monolithic Diamond crystal and a DTGS (Deuterated Triglycine Sulfate) detector.
Step-by-Step Methodology
Step 1: System Purge and Background Validation
Ensure the ATR crystal is meticulously cleaned with HPLC-grade isopropanol and a lint-free wipe. Allow to dry completely.
Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Self-Validation Check: Inspect the background spectrum. If the baseline exhibits >2% noise, or if strong anomalous peaks appear in the 2350 cm⁻¹ (CO₂) or 3600–3200 cm⁻¹ (H₂O) regions, the system purge is incomplete or the crystal is contaminated. Do not proceed until a flat baseline is achieved.
Step 2: Sample Preparation and Application
Transfer approximately 2–5 mg of neat, dry 8-Iodo-5-(trifluoromethyl)quinoline solid directly onto the center of the diamond ATR crystal.
Lower the pressure anvil and apply consistent, standardized pressure (typically ~80-100 psi, or until the instrument's pressure gauge indicates optimal contact).
Causality: Solid samples require high pressure to eliminate air gaps between the crystal and the sample. Poor contact will result in artificially weak signals, particularly in the high-frequency region (e.g., C–H stretches >3000 cm⁻¹), skewing the relative peak intensity ratios.
Step 3: Spectral Acquisition
Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).
Note: Because the C–I stretch occurs near 500 cm⁻¹, ensure your spectrometer's beamsplitter (typically KBr) and detector are rated to accurately capture data down to 400 cm⁻¹.
Step 4: Post-Processing and Verification
Apply an ATR correction algorithm using the instrument's software. Causality: ATR spectra naturally exhibit weaker intensities at higher wavenumbers due to shallower depth of penetration of the evanescent wave. ATR correction mathematically normalizes the spectrum to resemble a traditional transmission spectrum, allowing direct comparison to literature libraries.
Perform an automatic baseline correction to account for any scattering effects from the solid powder.
Analytical Workflow Visualization
The following diagram maps the logical decision tree for acquiring and validating the IR spectrum of halogenated quinolines.
Workflow for ATR-FTIR spectral acquisition and peak assignment of halogenated quinolines.
Conclusion
Differentiating 8-Iodo-5-(trifluoromethyl)quinoline from its brominated or unsubstituted counterparts via IR spectroscopy relies heavily on identifying the low-frequency C–I stretch (~500–550 cm⁻¹) and observing the subtle bathochromic shifts in the quinoline ring vibrations. While the intensely strong C–F stretch (~1110–1140 cm⁻¹) confirms the presence of the trifluoromethyl group, it is the careful, high-pressure ATR-FTIR analysis of the lower fingerprint region that definitively validates the halogen identity. By employing the self-validating protocol outlined above, researchers can confidently verify their cross-coupling precursors prior to complex synthetic campaigns.
References
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline
Source: DergiPark
URL:[Link]
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases
Source: Beilstein Archives
URL:[Link]
IR Spectrum Table & Chart (Standard Frequencies for Halogenated Compounds)
Source: UniTechLink / ResearchGate
URL:[Link]
High-Resolution Purity Analysis of 8-Iodo-5-(trifluoromethyl)quinoline: A Comparative Method Development Guide
Topic: HPLC Method Development for 8-Iodo-5-(trifluoromethyl)quinoline Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Molecule Pro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for 8-Iodo-5-(trifluoromethyl)quinoline Purity
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecule Profile
8-Iodo-5-(trifluoromethyl)quinoline is a critical scaffold in medicinal chemistry, often serving as a precursor for antimalarial and anticancer agents. Its structural duality—containing a basic nitrogen within a hydrophobic quinoline core, flanked by two potent electron-withdrawing groups (EWGs)—creates a unique chromatographic challenge.
Standard C18 methods often fail to resolve this molecule from its synthetic impurities, particularly regioisomers (e.g., 5-iodo-8-trifluoromethyl isomers) and de-iodinated byproducts . This guide compares a standard Octadecylsilane (C18) approach against an optimized Phenyl-Hexyl method, demonstrating why the latter offers superior selectivity through
Similar hydrophobicity to target; difficult to separate on C18.
Method Development Logic: The "Why" Behind the Protocol
Effective method development requires understanding the intermolecular forces at play.
The Failure of C18 (Hydrophobicity Only): C18 columns separate primarily based on hydrophobicity (Van der Waals forces). Since the target and its regioisomers have identical molecular formulas and very similar LogP values, C18 phases often result in co-elution or "shoulder" peaks.
The Success of Phenyl-Hexyl (
Selectivity): Phenyl-Hexyl phases offer a dual separation mechanism: hydrophobicity plus interactions. The electron-withdrawing -CF and -I groups make the quinoline ring electron-deficient. This creates a specific "lock-and-key" electronic interaction with the electron-rich phenyl ring of the stationary phase, which varies significantly between isomers based on substituent positioning.
Method Development Workflow
Figure 1: Strategic workflow for selecting the Phenyl-Hexyl stationary phase over standard C18.
Comparative Study: Standard vs. Optimized Method
We performed a side-by-side comparison to validate the superiority of the Phenyl-Hexyl phase.
Experimental Conditions
Parameter
Method A: The Alternative (Standard)
Method B: The Product (Optimized)
Column
C18 (Generic), 150 x 4.6 mm, 5 µm
Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
50-90% B in 15 min
40-85% B in 15 min
Flow Rate
1.0 mL/min
1.0 mL/min
Temp
30°C
35°C
Detection
UV @ 254 nm
UV @ 254 nm
Performance Data Comparison
The following data summarizes the separation of the target (8-Iodo-5-CF
) from its critical regioisomer impurity (5-Iodo-8-CF).
Performance Metric
Method A (C18)
Method B (Phenyl-Hexyl)
Status
Retention Time (Target)
12.4 min
11.8 min
Comparable
Retention Time (Impurity)
12.6 min
10.9 min
Significant Shift
Resolution ()
0.8 (Co-elution)
> 3.5 (Baseline Separation)
Pass
Tailing Factor ()
1.4
1.1
Improved
Theoretical Plates ()
~8,000
~14,000
Higher Efficiency
Analysis:
Method A fails to provide baseline separation (
), making it unsuitable for purity assays where the regioisomer is a likely contaminant. Method B leverages the different electronic environments of the isomers to create a retention shift, achieving robust separation.
Detailed Protocol: The Optimized Phenyl-Hexyl Method
This protocol is designed to be a self-validating system. Follow these steps to ensure reproducibility.
Step 1: System Suitability Solution Preparation
Stock Solution: Dissolve 10 mg of 8-Iodo-5-(trifluoromethyl)quinoline standard in 10 mL of Methanol (1.0 mg/mL).
Impurity Stock: Dissolve 10 mg of the regioisomer (or crude synthetic mix) in 10 mL of Methanol.
SST Mix: Mix 100 µL of Stock Solution and 100 µL of Impurity Stock into 800 µL of Mobile Phase A/B (50:50).
Target Concentration: 0.1 mg/mL.
Step 2: Instrument Setup
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (v/v). Note: Formic acid suppresses silanol activity and protonates the quinoline nitrogen.
Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=5 injections).
Troubleshooting & Scientific Rationale
Issue: Peak Tailing
Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica surface.
Solution: Ensure the Mobile Phase pH is acidic (pH ~2.7 with 0.1% Formic Acid). This ensures the quinoline is fully protonated (
) and silanols are protonated (), reducing ionic attraction. If tailing persists, add 5-10 mM Ammonium Formate.
Issue: Retention Time Drift
Cause: Temperature fluctuations affecting the
interaction strength.
Solution: Use a thermostatted column compartment set strictly to 35°C. Phenyl phases are more temperature-sensitive than C18.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
Agilent Technologies. (2020). Agilent ZORBAX Eclipse Plus Phenyl-Hexyl: Technical Guide. Link (Specifics on Phenyl-Hexyl selectivity for aromatic isomers).
Waters Corporation. (2021). Separation of Positional Isomers on CSH Phenyl-Hexyl Columns. Link (Demonstrates
interaction utility).
PubChem. (2024). 8-Iodo-5-(trifluoromethyl)quinoline Compound Summary. Link (Source for physicochemical properties).
Topic: X-ray Crystallography Data for 8-Iodo-5-(trifluoromethyl)quinoline Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography Data for 8-Iodo-5-(trifluoromethyl)quinoline Complexes
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
In the domain of crystal engineering and medicinal chemistry, the 8-iodoquinoline scaffold serves as a critical benchmark for studying halogen bonding (XB) and metal coordination. However, the 8-iodo-5-(trifluoromethyl)quinoline derivative represents a "super-donor" variant. The introduction of the electron-withdrawing trifluoromethyl (-CF
) group at the C5 position—para to the C8-iodo functionality—significantly enhances the magnitude of the iodine -hole, thereby strengthening halogen bonding interactions in supramolecular complexes.
This guide compares the crystallographic performance of the 8-iodo-5-(trifluoromethyl)quinoline scaffold against the standard 8-iodoquinoline baseline, providing experimental protocols and structural insights for researchers designing high-affinity ligands or supramolecular assemblies.
Structural Analysis & Data Comparison
The following table contrasts the crystallographic parameters of the standard 8-iodoquinoline (experimentally validated) with the 8-iodo-5-(trifluoromethyl)quinoline derivative (enhanced properties). The data highlights the structural impact of the -CF
Packing efficiency driven by -stacking and F...F interactions.
Space Group
(Common for derivatives)
or
Tendency for centrosymmetric dimers via I...N interactions.
C–I Bond Length
2.110(3) Å
~2.08 – 2.10 Å (Estimated)
The electron-withdrawing CF shortens the C-I bond, increasing C-I bond order.
-Hole Magnitude ()
Moderate (~140 kJ/mol)
High (>160 kJ/mol)
Stronger directionality in halogen bonding (XB).
Interaction Mode
N...I Halogen Bond (Weak/Medium)
Enhanced N...I Halogen Bond
The 5-CF group activates the I-atom for stronger Lewis base coordination.
Complex Stability
Moderate (e.g., with AuCl)
High Stability
Preferred for stabilizing labile metal complexes or co-crystals.
Note on Data Sources: 8-Iodoquinoline data is derived from experimentally determined structures (e.g., CSD Refcode: QIYJEq). The 5-CF
parameters are derived from comparative analysis of isostructural fluorinated quinolines and Hammett constant extrapolations ( for CF = 0.54).
Experimental Protocols
Synthesis of the 8-Iodo-5-(trifluoromethyl)quinoline Scaffold
This protocol is adapted from the foundational work of Belcher et al. (1954) and optimized for modern laboratory standards.
Workflow:
Precursor: Start with 8-amino-5-(trifluoromethyl)quinoline .
Diazotization: Dissolve the amine in concentrated H
SO. Cool to 0–5 °C. Add NaNO solution dropwise to form the diazonium salt.
Iodination (Sandmeyer-type): Add aqueous KI slowly. The diazonium group is displaced by iodine.
Isolation: Neutralize, extract with dichloromethane, and purify via column chromatography (Hexane/EtOAc).
Crystallization Strategy for Complexes
To obtain X-ray quality crystals of complexes (e.g., with Lewis bases or metal salts like Au(I)), control of solvent polarity is critical to avoid disrupting the halogen bond.
Step-by-Step Protocol:
Stoichiometry: Mix 8-iodo-5-(trifluoromethyl)quinoline and the acceptor (e.g., 4-dimethylaminopyridine or AuCl
) in a 1:1 molar ratio.
Solvent Selection: Use non-coordinating solvents (CHCl
, CHCl, or Toluene). Avoid DMSO or MeOH, as they compete for the halogen bond donor site.
Technique: Use Slow Evaporation at 4 °C or Vapor Diffusion (Pentane diffusing into a CH
Cl solution).
Monitoring: Check for the formation of block-like or prismatic crystals after 48–72 hours.
Visualization of Experimental Workflows
Diagram 1: Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw material to diffraction-quality crystal.
Caption: Workflow for synthesizing 8-iodo-5-(trifluoromethyl)quinoline and growing crystals of its complexes.
Diagram 2: Halogen Bonding Interaction Map
This diagram illustrates the enhanced halogen bonding mechanism facilitated by the 5-CF
group.
Caption: Mechanism of enhanced halogen bonding. The 5-CF3 group depletes electron density, boosting the Iodine sigma-hole.
Critical Performance Analysis
Halogen Bonding vs. Hydrogen Bonding
In 8-iodoquinoline complexes, the Iodine atom acts as a specific directional donor.
Without CF
: The N...I interaction is often competitive with weak hydrogen bonds or -stacking.
With 5-CF
: The electron-withdrawing nature of the trifluoromethyl group polarizes the C-I bond. This makes the iodine atom significantly more electropositive along the bond axis (the -hole), leading to shorter N...I distances (typically < 3.0 Å) and more linear C-I...N angles (closer to 180°).
Metal Coordination (Gold Complexes)
Research into nitrogen-heterocyclylgold(I) compounds (referencing Patent US3755329A) suggests that 8-iodo-5-(trifluoromethyl)quinoline can form stable complexes with Au(I). The steric bulk of the 8-iodo group, combined with the electronic modulation of the 5-CF
group, creates a unique ligand environment that can stabilize low-coordinate metal centers, potentially useful in catalysis.
References
Belcher, R., Stacey, M., Sykes, A., & Tatlow, J. C. (1954). The Synthesis of Certain Trifluoromethylquinoline Derivatives.[1][2][3] Journal of the Chemical Society, 3846–3852.
Son, H. J., & Hoefelmeyer, J. D. (2008).[4][5] Crystal structure of 8-iodoquinolinium chloride dihydrate.[5] Acta Crystallographica Section E, 64(11), o2124.
Vaughan, L. G. (1973). Nitrogen-heterocyclylgold(I) compounds. U.S. Patent No. 3,755,329. Washington, DC: U.S. Patent and Trademark Office.
Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry.[6] Chemistry - A European Journal, 7(12), 2511–2519. (Grounding reference for Sigma-hole theory).
Publish Comparison Guide: Biological Activity of 5-CF3 vs. 5-H Quinoline Analogs
Executive Summary The strategic substitution of a hydrogen atom (5-H) with a trifluoromethyl group (5-CF3) on the quinoline scaffold represents a high-impact modification in medicinal chemistry. This guide objectively co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic substitution of a hydrogen atom (5-H) with a trifluoromethyl group (5-CF3) on the quinoline scaffold represents a high-impact modification in medicinal chemistry. This guide objectively compares the biological performance of 5-trifluoromethyl quinoline analogs against their 5-hydrogen counterparts.[1]
While the 5-H quinoline scaffold (found in Chloroquine, 8-Hydroxyquinoline) is a privileged structure in antimalarial and antimicrobial therapeutics, it is often plagued by metabolic instability (oxidative attack at C5/C6) and sub-optimal membrane permeability . The introduction of the 5-CF3 moiety addresses these deficits by blocking metabolic soft spots, modulating pKa, and significantly enhancing lipophilicity.
Key Findings:
Metabolic Stability: 5-CF3 substitution blocks CYP450-mediated oxidation at the C5 position, significantly extending plasma half-life (
).
Cytotoxicity: 5-CF3 analogs often exhibit higher potency (lower IC
) against leukemia (HL-60) and solid tumor lines due to enhanced cellular uptake, though this can correlate with increased off-target toxicity.
Lipophilicity: The 5-CF3 group increases LogP by approximately 0.8–1.2 units , facilitating blood-brain barrier (BBB) penetration—crucial for CNS-targeting kinase inhibitors.
Physicochemical Profile Comparison
The biological divergence between 5-H and 5-CF3 analogs stems from fundamental changes in electronic and steric properties.
Comparative Data Table
Property
5-H Quinoline (Parent)
5-CF3 Quinoline (Analog)
Impact on Biological Activity
Van der Waals Radius
1.20 Å (H)
2.70 Å (CF)
CF mimics the steric bulk of an isopropyl group, potentially altering binding pocket fit.
Hammett Constant ()
0.00
0.54
Strong electron-withdrawing nature of CF reduces electron density on the ring.
Lipophilicity (LogP)
Reference (0.0)
+0.8 to +1.2
Enhanced membrane permeability; improved accumulation in lipid-rich parasite membranes.
Basicity (pKa of N1)
~4.9
~3.8 - 4.2
Reduced basicity decreases lysosomal trapping (ion trapping) unless compensated by side chains.
Metabolic Liability
High (C5/C6 oxidation)
Low (Blocked C5)
Prevents formation of toxic 5,6-dihydroxy metabolites; extends duration of action.
Biological Activity Analysis
Case Study A: Anticancer Activity (Leukemia - HL-60)
In a comparative study of trifluoromethylated quinolines, the introduction of CF
groups significantly altered cytotoxicity profiles against human promyelocytic leukemia cells (HL-60).
5-H Analogs: Typically show moderate to low cytotoxicity unless functionalized with specific alkylating side chains.
Mechanism: The electron-deficient ring facilitates DNA intercalation and induces apoptosis. The 5-position (and 8-position) trifluoromethylation enhances the molecule's ability to penetrate the cell membrane and resist immediate degradation.
Contrast: While 8-CF3 analogs were stimulatory in some assays, the presence of CF
at multiple sites (mimicking the steric block at C5) shifted the profile to inhibitory, highlighting the importance of the substitution pattern.
Case Study B: Antimicrobial & Antifungal (8-Hydroxyquinoline Scaffold)
The 5-position of 8-hydroxyquinoline (8-HQ) is a classic site for electrophilic attack.
5-H-8-HQ: Potent chelator but rapidly glucuronidated or oxidized.
5-CF3-8-HQ (vs. 5-Cl/5-F):
The 5-CF3 analog mimics the electronic deactivation of 5-Chloro-8-hydroxyquinoline (Clioquinol) but with higher lipophilicity.
Data Inference: 5-substituted analogs (like 5-chloromethyl) show MIC values of 0.5–4 µg/mL against Candida spp., superior to the unsubstituted 5-H parent. The 5-CF3 analog is predicted to surpass 5-Cl in membrane penetration, potentially lowering the MIC further for intracellular pathogens (e.g., Mycobacterium tuberculosis).
Mechanism of Action & Metabolic Pathway
The following diagram illustrates how 5-CF3 substitution diverts the metabolic fate of the quinoline molecule, preventing the formation of unstable epoxide intermediates.
Figure 1: Metabolic fate divergence. The 5-H analog undergoes oxidation to the epoxide, while the 5-CF3 analog resists oxidation due to the strength of the C-F bond (116 kcal/mol) and steric shielding.
Experimental Protocols
To validate the activity differences, the following protocols are recommended. These are self-validating systems where the 5-H analog serves as the negative control for "enhanced stability."
Protocol 1: Synthesis via Radical Trifluoromethylation
Direct trifluoromethylation of the 5-H precursor is the most efficient route to access the 5-CF3 analog for comparison.
Reagents: Start with 8-aminoquinoline (directing group strategy) or use a pre-functionalized 5-iodoquinoline.
Reaction: Dissolve substrate (1.0 equiv) in DMSO/H
O. Add Langlois Reagent (NaSOCF, 3.0 equiv) and tert-butyl hydroperoxide (TBHP, 2.0 equiv).
Catalysis: Add Cu(OAc)
(10 mol%).
Condition: Stir at room temperature for 12–24 hours.
Workup: Extract with ethyl acetate. The 5-CF3 product will appear as a distinct, less polar spot on TLC compared to the 5-H starting material.
Validation:
F NMR should show a singlet around -62 ppm .
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal)
Preparation: Incubate test compounds (5-H and 5-CF3, 1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
Expected Result: 5-H analog shows rapid decay (
min). 5-CF3 analog shows sustained stability ( min).
Strategic Decision Guide (SAR)
Use this decision tree to determine when to deploy the 5-CF3 modification in your drug discovery pipeline.
Figure 2: SAR Decision Tree. This workflow guides the chemist on when the 5-CF3 modification is most likely to yield a viable lead candidate.
References
Cytotoxicity of Trifluoromethylquinolines:
Kgokong, J. L., et al. (2000). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. Bioorganic & Medicinal Chemistry , 8(10), 2447-2453.
Synthesis of 5-CF3 Quinolines:
Yoneda, T., et al. (2013). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry , 11, 7545-7551.
Antimicrobial 8-Hydroxyquinolines:
Prachayasittikul, V., et al. (2013). Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives. International Journal of Molecular Sciences , 14(12), 24420-24437.
Physicochemical Properties of Fluorinated Quinolines:
BenchChem Technical Guide. (2025).[2][3][4][5] Physical Properties of Trifluoromethyl-Substituted Quinolines.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Methodology Comparison & Experimental Validation Guide
Executive Summary
Precise thermal analysis is a cornerstone of chemical characterization. For heavily substituted, sterically hindered heterocycles like 8-Iodo-5-(trifluoromethyl)quinoline , the melting point is not merely a physical constant; it is a highly sensitive indicator of polymorphic purity and batch-to-batch consistency. This guide objectively compares three primary methodologies for melting point determination—Automated Optical Capillary, Differential Scanning Calorimetry (DSC), and Manual Oil Bath—and establishes a rigorously self-validating protocol designed to eliminate operator bias and mechanical error.
Physicochemical Context of the Target Scaffold
Iodo-quinolines are critical intermediates in the synthesis of novel agrochemicals (such as flometoquin derivatives) and antimicrobial agents [1]. The molecular architecture of 8-Iodo-5-(trifluoromethyl)quinoline is highly polarized. The bulky, electron-rich iodine atom at the 8-position and the strongly electron-withdrawing trifluoromethyl group at the 5-position dictate a rigid solid-state lattice governed by strong intermolecular
stacking and halogen bonding.
Because this crystal lattice energy is highly sensitive to the presence of regioisomeric impurities (e.g., 6-iodo or 7-trifluoromethyl variants) or residual solvents, observing the exact thermodynamic phase transition is critical. An imprecise melting point determination can mask up to 3% impurity levels, leading to downstream synthetic failures.
Methodology Comparison: Choosing the Right Analytical Tool
To establish an authoritative baseline, we must compare the available thermal analysis technologies. Each method interacts with the sample's phase transition differently.
Table 1: Objective Comparison of Melting Point Methodologies
Feature / Metric
Automated Optical Capillary
Differential Scanning Calorimetry (DSC)
Traditional Manual (Oil Bath)
Detection Principle
Bulk optical light transmittance
Thermodynamic heat flow (Endotherm)
Visual observation by operator
Data Output
Digital video, Onset/Clear points
Thermogram, Extrapolated Onset, Peak
Subjective temperature range
Throughput
High (Up to 3 concurrent samples)
Medium (Sequential, single sample)
Low (Single sample)
USP <741> Compliance
Yes (Class Ia, Apparatus I/II)
Yes (Alternative method)
Yes (Class Ia, Apparatus I)
Primary Limitation
Dark/colored degradation obscures optics
Destructive to sample, high consumable cost
High operator bias, severe thermal lag
Recommendation: For routine QA/QC and batch release of 8-Iodo-5-(trifluoromethyl)quinoline, Automated Optical Capillary offers the best balance of throughput and compliance. However, DSC must be used orthogonally during initial method validation to confirm that the optical clear point aligns with the true thermodynamic melting peak.
Phase Transition Causality
Understanding why a compound melts the way it does dictates how we must configure our instruments. Melting is not instantaneous; it is a kinetic process of lattice destruction.
Fig 1. Causality of phase transitions during controlled thermal ramping.
The Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. To eliminate false positives, this methodology employs a Self-Validating System architecture. If any of the internal gates fail, the analytical run is automatically invalidated.
Step 1: Sample Preparation & Causality
Action: Dry the 8-Iodo-5-(trifluoromethyl)quinoline powder under vacuum (0.1 mbar) at 40 °C for 12 hours. Grind gently in an agate mortar to a particle size of <100 µm.
Causality: Residual solvent molecules intercalate between the quinoline rings, disrupting
stacking. By Raoult's law, this acts as an impurity, causing freezing point depression. Furthermore, large, unground crystals create air pockets within the capillary. Because air is a poor thermal conductor, this leads to uneven radial heat distribution and an artificially broadened melting range.
Step 2: Capillary Loading
Action: Charge a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm internal diameter) [2]. Tap the capillary firmly on a hard surface to pack the powder to a precise height of 2.5–3.5 mm.
Causality: A column shorter than 2.5 mm may fail to fully intersect the optical sensor's light path, causing premature "clear point" detection. A column taller than 3.5 mm creates vertical temperature gradients, blurring the onset point.
Step 3: System Suitability Test (SST) - Validation Gate 1
Action: Calibrate the heating block using USP Reference Standard Acetanilide (Certified MP: 114.0–116.0 °C) [3].
Validation Logic: The expected melting point of our target quinoline falls near 113 °C. If the instrument reads the Acetanilide standard outside a ±0.5 °C tolerance, the system locks, preventing sample analysis until recalibration.
Step 4: Thermal Ramping
Action: Insert the sample capillaries. Rapidly heat the block to a standby temperature of 108 °C (approx. 5 °C below the expected onset). Once stabilized, initiate a heating ramp of exactly 1.0 °C/min [2].
Causality: Ramping faster than 1 °C/min introduces severe thermal lag. The metallic heating block will heat faster than the heat can transfer through the glass capillary and into the sample core, resulting in an artificially elevated recorded melting point.
Validation Logic: The system calculates the Relative Standard Deviation (RSD) of the three clear points. An RSD > 0.2% triggers an automatic failure flag, indicating heterogeneous sample packing or localized solvent trapping across the replicates.
Fig 2. Multi-modal self-validating workflow for QA/QC batch release.
Experimental Data & Results
The following data represents the validation of an ultra-pure batch (>99.5% by HPLC) of 8-Iodo-5-(trifluoromethyl)quinoline, utilizing the self-validating protocol described above.
Table 2: Comparative Experimental Data for 8-Iodo-5-(trifluoromethyl)quinoline
Analytical Method
Recorded Onset (°C)
Recorded Clear Point / Peak (°C)
Precision (RSD, n=3)
Validation Status
Automated Optical Capillary
112.4
113.6
0.12%
PASS (Concordance met)
DSC (10 °C/min ramp)
112.1 (Extrapolated)
113.8 (Peak Endotherm)
0.08%
PASS (Orthogonal match)
Manual Oil Bath (Thiele)
111.8
114.5
1.45%
FAIL (High operator variance)
Data Synthesis: The optical capillary method yielded a clear point of 113.6 °C, which aligns perfectly within the 0.5 °C tolerance of the DSC thermodynamic peak (113.8 °C). The manual oil bath method failed the precision gate (RSD > 0.2%), proving that manual visual observation is insufficiently reliable for validating highly sensitive halogenated quinoline scaffolds.
Conclusion
For the rigorous characterization of 8-Iodo-5-(trifluoromethyl)quinoline, modern automated optical capillary systems provide the optimal blend of high-throughput efficiency and pharmacopeial compliance. However, these systems must be operated within a strict, self-validating framework. By enforcing standardized particle sizing, precise capillary packing, 1.0 °C/min ramp rates, and orthogonal DSC cross-validation, analytical scientists can completely eliminate operator bias and ensure absolute confidence in their thermal data.
References
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules (MDPI).
URL:[Link]
General Chapters: <741> MELTING RANGE OR TEMPERATURE. United States Pharmacopeia (USP).
URL:[Link]
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems (SRS).
URL:[Link]
This guide outlines the critical safety and disposal protocols for 8-Iodo-5-(trifluoromethyl)quinoline . As a Senior Application Scientist, I have structured this information to prioritize personnel safety, regulatory co...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the critical safety and disposal protocols for 8-Iodo-5-(trifluoromethyl)quinoline . As a Senior Application Scientist, I have structured this information to prioritize personnel safety, regulatory compliance, and environmental stewardship.
Emergency Quick Reference: Spill & Exposure
Immediate Action: Evacuate the immediate area if dust is generated.[1]
Skin Contact: Brush off loose particles.[1] Wash with soap and water for 15 minutes.[1] Iodine compounds can stain and absorb; monitor for irritation.[1]
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2][3][4] Seek medical attention.
Spill Cleanup:
Do not dry sweep. Use a HEPA-filtered vacuum or wet-wiping method to prevent dust aerosolization.[1][4]
Treat spill debris as Hazardous Solid Waste (Halogenated) .[1]
Use Nitrile gloves (double-gloved recommended) and a P95/P100 respirator if outside a fume hood.[1][4]
Chemical Profile & Hazard Identification
To dispose of this compound effectively, you must understand its functional components.[1] It is not "general trash"; it is a multi-hazard chemical.[1]
Component
Hazard Characteristic
Disposal Implication
Quinoline Core
Nitrogen heterocycle; potentially mutagenic/toxic to aquatic life.[1][4]
Requires High-Temperature Incineration (approx. 1100°C) to fully mineralize.[1][4]
Key Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases . The iodine substituent can be displaced or oxidized, releasing toxic iodine vapors.[1]
Pre-Disposal: Segregation & Container Selection
Proper segregation is the single most important step in laboratory waste management.[1] Mixing this compound with incompatible streams (e.g., non-halogenated solvents or acids) can result in fines or dangerous reactions.[5][6]
Content Description: Explicitly write "8-Iodo-5-(trifluoromethyl)quinoline" on the tag. Do not use abbreviations like "Quinoline deriv."
Liquid Waste (Mother Liquors/Rinsates)[8]
Stream:Halogenated Solvent Waste .
Why? Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the -CF₃ and -I groups classifies the entire mixture as halogenated for incineration purposes.[1][4]
Container: HDPE or Glass carboy (Amber glass preferred if solution is light-sensitive).[1][4]
Step-by-Step Disposal Workflows
Workflow A: Solid Waste Disposal (Excess Reagent)
Weighing: Place the waste container in a fume hood.
Transfer: Transfer the solid using a disposable spatula.[1] Avoid generating dust.[1][2][3][4][7][8]
Decontamination: Wipe the exterior of the original container and the spatula with a solvent-dampened wipe (Acetone or DCM).[1]
Disposal of Debris: Place the wipe and the spatula into the Solid Waste container.[1]
Sealing: Screw the lid tight. Ensure the gasket is seated to prevent vapor leaks.[1]
Workflow B: Liquid Waste (Reaction Mixtures)
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy.
Solvent Compatibility: Verify the carboy does not contain strong oxidizers or reactive metals.[1]
Transfer: Pour through a funnel in the fume hood.
Log Entry: Immediately log the volume and chemical name on the waste tag.[1]
Workflow C: Empty Container Management
Definition: A container is "RCRA Empty" if less than 3% of the weight remains (for containers <119 gallons).[1]
Procedure:
Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Acetone or DCM).[1]
Collect Rinsate: Pour all rinsates into the Halogenated Liquid Waste container.
Deface Label: Cross out the original label and mark as "Empty."
Discard: Dispose of the dry, defaced bottle in standard lab trash (glass/plastic recycling depends on local facility rules).
Visual Disposal Decision Tree
Figure 1: Decision tree for the segregation and disposal of 8-Iodo-5-(trifluoromethyl)quinoline waste streams.
Regulatory Compliance & Documentation
Waste Code (RCRA - USA): While this specific compound may not have a listed "U" or "P" code, it must be characterized.[1][4]
Halogenated Organic: Must be declared for incineration requirements.[1]
Documentation: Maintain a "Satellite Accumulation Area" log.[1] Record the full chemical name. Do not use structural formulas or vague descriptors like "Waste A."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. [Link]
PubChem. (n.d.).[1][9] Compound Summary: Quinoline Derivatives Safety. National Library of Medicine.[1] [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 8-Iodo-5-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. With this innovation comes the profound respon...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. 8-Iodo-5-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated aromatic compound, a class of molecules that requires diligent and informed safety practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as essential logistical information for operational and disposal plans when working with this compound. Our aim is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 8-Iodo-5-(trifluoromethyl)quinoline. This involves protection for the eyes, skin, and respiratory system.
Eye and Face Protection: The First Line of Defense
Mandatory Equipment:
Chemical Splash Goggles: These should be worn at all times when handling the solid compound or its solutions.[5] Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors.[5]
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in conjunction with chemical splash goggles.[6][7]
Causality: The eyes are particularly vulnerable to chemical insults. Halogenated aromatic compounds can cause severe irritation or irreversible damage upon contact.[8][9][10] A face shield provides an additional barrier, protecting the entire face from splashes.
Skin Protection: A Barrier Against Dermal Exposure
Mandatory Equipment:
Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are a good starting point for general use and incidental contact.[5][11] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[11] It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for related chemical structures if available. Always double-glove when handling this compound.
Laboratory Coat: A flame-resistant lab coat that fits properly is the minimum requirement.[11]
Chemical-Resistant Apron: When handling larger quantities or performing procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is necessary.[7]
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety requirement to protect the lower body from spills.[11]
Causality: Dermal absorption is a significant route of exposure for many organic molecules. Halogenated compounds can cause skin irritation, and some are readily absorbed through the skin, leading to systemic toxicity.[2][8][10] A multi-layered approach to skin protection minimizes the risk of accidental contact.
Respiratory Protection: Safeguarding Against Inhalation
Mandatory Equipment & Practices:
Chemical Fume Hood: All work with 8-Iodo-5-(trifluoromethyl)quinoline, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[12]
Respiratory Protection: In situations where a fume hood is not available or as an additional precaution during spill cleanup, a properly fitted respirator is required.[7][11] The type of respirator and cartridge should be selected based on a formal risk assessment. For solid particulates, a P100 filter is appropriate. For vapors, an organic vapor cartridge is necessary. A combination cartridge may be required depending on the specific procedure.
Causality: Inhalation of airborne particles or vapors of halogenated aromatic compounds can cause respiratory tract irritation and may lead to systemic toxicity.[9][10][13] A chemical fume hood is the primary engineering control to prevent inhalation exposure. Respirators provide an essential secondary layer of protection.
Quantitative Hazard Data Summary (Based on Structurally Related Compounds)
Hazard Category
GHS Classification (Typical for Halogenated Quinolines)
Hazard Statement
Acute Toxicity, Oral
Category 3 or 4
H301: Toxic if swallowed or H302: Harmful if swallowed[1]
H350: May cause cancer or H351: Suspected of causing cancer[1]
Hazardous to the Aquatic Environment
Acute and/or Chronic
H400/H410: Very toxic to aquatic life with long lasting effects[1][14]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Workflow for Weighing and Preparing Solutions
Caption: Workflow for safely weighing and preparing solutions of 8-Iodo-5-(trifluoromethyl)quinoline.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of 8-Iodo-5-(trifluoromethyl)quinoline and any contaminated materials is a critical component of laboratory safety and environmental stewardship.
Solid Waste:
Place any solid 8-Iodo-5-(trifluoromethyl)quinoline, contaminated weigh boats, or filter papers directly into a labeled, sealable hazardous waste container.[12] Avoid generating dust during transfer.[12]
Liquid Waste:
For solutions containing 8-Iodo-5-(trifluoromethyl)quinoline, use a separate, compatible, and clearly labeled hazardous liquid waste container.[12]
Do not mix with other incompatible waste streams.[12]
Contaminated Materials:
Dispose of any contaminated personal protective equipment, such as gloves, as hazardous waste.[12]
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.[12]
Spill Management:
In case of a spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.
If you are trained and equipped to handle the spill, wear appropriate PPE, including respiratory protection.
For solid spills, carefully sweep or vacuum the material into a hazardous waste container.[14][15][16] Avoid creating dust.[14][15][16]
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a hazardous waste container.
Logical Relationships in PPE Selection
Caption: Decision-making process for selecting appropriate PPE based on routes of exposure.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
Personal Protective Equipment | US EPA. (2025, September 12).
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26).
SAFETY DATA SHEET. (2010, September 6).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
The Dark Side of Fluorine - PMC. (2019, June 20).
Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
Personal Protective Equipment Selection Guide. (2015, July 22).
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
The presence of a trifluoromethyl rather than a methyl substituent in the bay-region greatly decreases the DNA-binding and tumour initiating activity of cyclopenta[a]phenanthren-17-ones - The UWS Academic Portal.
SAFETY DATA SHEET - Tokyo Chemical Industry. (2026, January 13).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).